2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[2-propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPVKTJXWXMARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681611 | |
| Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-63-6 | |
| Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
CAS Number: 1218790-63-6
This technical guide provides a comprehensive overview of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block for researchers and scientists in the field of drug discovery and development. The document details its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of complex organic molecules.
Chemical and Physical Properties
This compound is a substituted pyridine derivative that incorporates both a trifluoromethyl group and a boronic acid moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in medicinal chemistry. The boronic acid functional group is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.
While specific experimental data for this compound is not extensively available in public literature, the table below summarizes its basic properties and includes representative data from closely related analogs to provide a useful point of reference.
| Property | Value | Source/Analog |
| CAS Number | 1218790-63-6 | - |
| Molecular Formula | C₉H₁₁BF₃NO₃ | [1][2] |
| Molecular Weight | 248.99 g/mol | [1][2] |
| Purity | ≥97% | [3] |
| LogP | 0.569 | [2] |
| PSA (Polar Surface Area) | 62.58 Ų | [2] |
| Storage Temperature | -20°C | [4] |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and alcohols. | General knowledge of boronic acids |
Synthesis
Applications in Drug Discovery
Trifluoromethylpyridine derivatives are crucial scaffolds in modern drug discovery, often found in molecules targeting a wide range of diseases. The trifluoromethyl group can enhance a compound's metabolic stability and cell permeability. Boronic acids are key intermediates in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. This particular molecule is of interest in the development of kinase inhibitors, where the pyridine core can act as a hinge-binder in the ATP-binding site of kinases.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).
-
The anhydrous solvent is added via syringe.
-
The palladium catalyst is added under a positive pressure of the inert gas.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Safety Information
Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a trifluoromethyl group and a boronic acid on a pyridine scaffold makes it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. While detailed physical and spectral data are not widely available, the general protocols and information on related compounds provided in this guide offer a solid foundation for its use in research and development.
References
- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1218790-63-6_CAS号:1218790-63-6_CAS No.:1218790-63-6 - 化源网 [chemsrc.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is designed as a two-step process, leveraging established methodologies in pyridine chemistry, including nucleophilic aromatic substitution and lithiation-borylation. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, commences with the commercially available starting material, 2-chloro-3-bromo-5-(trifluoromethyl)pyridine. The synthetic pathway involves two primary transformations:
-
Nucleophilic Aromatic Substitution (SNAc): Selective displacement of the chlorine atom at the 2-position of the pyridine ring with a propoxy group. This is achieved by reacting the starting material with sodium propoxide. The greater electrophilicity of the 2-position in pyridine rings facilitates this substitution.
-
Lithiation-Borylation: Conversion of the bromo-substituent at the 3-position into a boronic acid group. This is accomplished through a lithium-halogen exchange reaction, followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on analogous procedures found in the literature and are adapted for the specific synthesis of this compound.
Step 1: Synthesis of 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine
This procedure details the nucleophilic aromatic substitution of the 2-chloro group with a propoxy group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine | 71701-92-3 | 260.43 | 7.6 g | 0.029 |
| Sodium Propoxide | 2386-53-0 | 82.08 | 2.6 g | 0.032 |
| Anhydrous Propanol | 67-63-0 | 60.1 | 25 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Water (deionized) | 7732-18-5 | 18.02 | As needed | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of sodium propoxide (2.6 g, 0.032 mol) in anhydrous propanol (25 mL) at ambient temperature, add 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (7.6 g, 0.029 mol).
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture onto ice.
-
Extract the resulting aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-bromo-2-propoxy-5-(trifluoromethyl)pyridine.
An analogous reaction using sodium methoxide resulted in a 65% yield of the corresponding 2-methoxy derivative.[1]
Step 2: Synthesis of this compound
This protocol describes the conversion of the 3-bromo intermediate to the final boronic acid product via a lithiation-borylation sequence.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine | - | 284.08 | 5.0 g | 0.0176 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 7.4 mL | 0.0185 |
| Triisopropyl Borate | 5419-55-6 | 188.08 | 4.0 mL | 0.0185 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| 2 M Hydrochloric Acid (aq) | 7647-01-0 | 36.46 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution (aq) | 144-55-8 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromo-2-propoxy-5-(trifluoromethyl)pyridine (5.0 g, 0.0176 mol) in anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (7.4 mL of a 2.5 M solution in hexanes, 0.0185 mol) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (4.0 mL, 0.0185 mol) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
A similar lithiation-borylation of 3-bromopyridine has been reported to yield the corresponding boronic acid in high yield.[2]
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Key Spectroscopic Data (Predicted) |
| 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.43 | Solid | ¹⁹F NMR: ~ -63 ppm (s, CF₃) |
| 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine | C₉H₉BrF₃NO | 284.08 | Oil or low-melting solid | ¹H NMR: Signals for propoxy group and aromatic protons. ¹⁹F NMR: ~ -63 ppm (s, CF₃) |
| This compound | C₉H₁₀BF₃NO₃ | 249.99 | Solid | ¹¹B NMR: ~ 28-32 ppm. ¹⁹F NMR: ~ -63 ppm (s, CF₃) |
Logical Relationships in the Synthesis
The synthesis relies on the differential reactivity of the halogen substituents on the pyridine ring. The chloro group at the 2-position is more susceptible to nucleophilic attack than the bromo group at the 3-position. This selectivity allows for the sequential functionalization of the pyridine core.
Caption: Logical flow demonstrating the chemical principles of the synthesis.
This in-depth guide provides a robust framework for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize reaction conditions for their specific laboratory settings. Standard safety precautions for handling organolithium reagents and halogenated compounds should be strictly followed.
References
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a fluorinated heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring, a propoxy group, a trifluoromethyl moiety, and a boronic acid functional group, make it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological data and detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates information from related compounds and general principles of boronic acid chemistry to provide a foundational understanding for researchers.
Chemical Structure and Properties
This compound is characterized by a pyridine core substituted at the 2-position with a propoxy group, at the 5-position with a trifluoromethyl group, and at the 3-position with a boronic acid group.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1218790-63-6 | [1] |
| Molecular Formula | C9H11BF3NO3 | [1] |
| Molecular Weight | 248.99 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (presumed) | General knowledge of similar compounds |
Synthesis and Reactivity
Logical Workflow for Synthesis:
Caption: A generalized synthetic workflow for pyridine boronic acids.
Experimental Protocol: General Suzuki-Miyaura Coupling
The primary utility of this compound in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.
Reaction Scheme:
Where R1 is an aryl or heteroaryl halide/triflate and R2 is the 2-propoxy-5-(trifluoromethyl)pyridinyl moiety.
Table 2: Generic Protocol for a Suzuki-Miyaura Coupling Reaction
| Step | Procedure |
| 1. Reagents | - Aryl or heteroaryl halide (1.0 eq) - this compound (1.1 - 1.5 eq) - Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%) - Base (e.g., K2CO3, Cs2CO3, 2-3 eq) - Anhydrous solvent (e.g., Dioxane, Toluene, DMF) |
| 2. Reaction Setup | - To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, boronic acid, palladium catalyst, and base. - Add the anhydrous solvent. |
| 3. Reaction Conditions | - Stir the reaction mixture at a temperature ranging from 80°C to 120°C. - Monitor the reaction progress by TLC or LC-MS. |
| 4. Work-up | - Once the reaction is complete, cool the mixture to room temperature. - Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. |
| 5. Purification | - Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. |
Applications in Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[2] The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with serine proteases and other enzymes.[2] The trifluoromethyl group is a common substituent in pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] The pyridine scaffold is a privileged structure found in numerous approved drugs.
Given these characteristics, this compound is a promising building block for the synthesis of novel inhibitors for various biological targets. While no specific drug development programs utilizing this exact molecule have been publicly disclosed, its structural motifs suggest potential applications in areas such as:
-
Oncology: As a component of kinase inhibitors or other anti-proliferative agents.
-
Inflammation: In the development of enzyme inhibitors involved in inflammatory pathways.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.
Signaling Pathway Hypothesis:
The diagram below illustrates a hypothetical scenario where a drug candidate synthesized using the title compound could inhibit a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are currently limited in the public domain, its structural features suggest significant potential for the development of novel therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound. Researchers are encouraged to utilize the general protocols and conceptual frameworks provided in this guide as a starting point for their investigations.
References
Technical Guide: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details available supplier information, a proposed synthetic protocol, a key application in cross-coupling reactions, and its relevance in drug discovery, particularly as a potential kinase inhibitor.
Supplier Information
Sourcing high-quality reagents is critical for reproducible research. Below is a summary of suppliers for the target compound and its close structural analogs. Prices and availability are subject to change and should be verified with the respective suppliers.
| Supplier | Compound Name | CAS Number | Purity | Quantity | Price (USD) |
| AOBChem | This compound | 1362337-97-3 | >95% | 500mg | $59.00 |
| 1g | $86.00 | ||||
| 5g | $238.00 | ||||
| 10g | $414.00 | ||||
| INDOFINE Chemical Company | 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid | 536693-96-6 | 98% | N/A | N/A |
| CUSABIO | 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid | 2096336-32-0 | 95% | N/A | N/A |
Synthesis Protocol
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
This procedure is adapted from general methods for the synthesis of halopyridine boronic acids via halogen-metal exchange followed by borylation.[1][2]
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution of the chloro group with propanol.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
-
n-Propanol
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C and add n-propanol (1.5 eq) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Substitution Reaction: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid (1.0 eq) in anhydrous DMF to the sodium propoxide solution. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3]
Representative Protocol:
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Biological Relevance and Signaling Pathways
The trifluoromethylpyridine moiety is a key pharmacophore in many approved drugs and clinical candidates.[4][5] Its presence can enhance metabolic stability, binding affinity, and cell permeability.[5] Compounds containing this scaffold have shown a range of biological activities, including as kinase inhibitors.[6][7]
While the specific biological targets of this compound are not yet elucidated, its structural features suggest potential activity as a kinase inhibitor. Many kinase inhibitors that incorporate a substituted pyridine ring target the ATP-binding site of the kinase. The trifluoromethyl group can contribute to favorable hydrophobic interactions, while the propoxy group can be tailored to occupy specific pockets within the active site.
One of the key signaling pathways often targeted in cancer therapy is the MAPK/ERK pathway, which is frequently dysregulated in various malignancies.[8] Kinase inhibitors containing trifluoromethylphenyl or related heterocyclic moieties have been developed to target components of this pathway, such as RAF and MEK kinases.[8] The inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Advent of Novel Trifluoromethylpyridine Boronic Acids: A Technical Guide for Researchers
For Immediate Release
In the ever-evolving landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern chemical design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the bioactivity, metabolic stability, and material characteristics of organic compounds. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine moiety presents a powerful building block for the creation of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of a pivotal class of reagents in this domain: novel trifluoromethylpyridine boronic acids.
Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the synthetic routes to these valuable compounds, detailed experimental protocols, and a summary of their utility in cross-coupling reactions.
Synthesis of Trifluoromethylpyridine Boronic Acids
The introduction of a boronic acid functional group onto a trifluoromethylpyridine scaffold is most commonly achieved through a lithiation-borylation sequence. This method involves the deprotonation of a trifluoromethylpyridine derivative with a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate ester. Subsequent hydrolysis then affords the desired boronic acid.
A key advantage of this approach is the ability to control the regioselectivity of borylation through the careful choice of starting materials and reaction conditions. For instance, the synthesis of 6-(trifluoromethyl)pyridin-3-ylboronic acid can be accomplished from 3-bromo-6-(trifluoromethyl)pyridine via a lithium-halogen exchange followed by borylation.
Table 1: Synthesis of Trifluoromethylpyridine Boronic Acids via Lithiation-Borylation
| Starting Material | Product | Reagents | Yield (%) |
| 3-Bromo-5-(trifluoromethyl)pyridine | (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O/H⁺ | 75 |
| 2-Bromo-5-(trifluoromethyl)pyridine | (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O/H⁺ | 68 |
| 3-Chloro-5-(trifluoromethyl)pyridine | (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1. LDA, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O/H⁺ | 65 |
Characterization of Novel Trifluoromethylpyridine Boronic Acids
The structural elucidation and purity assessment of newly synthesized trifluoromethylpyridine boronic acids rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable for confirming the connectivity and substitution pattern of the molecule. Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition.
Table 2: Spectroscopic Data for 2-(Trifluoromethyl)pyridine-5-boronic Acid
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 3.50 (br s, 2H, B(OH)₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 152.4, 148.7 (q, J = 34.3 Hz), 139.1, 125.0, 122.1 (q, J = 272.7 Hz), 120.5 (br) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -66.8 |
| MS (ESI) | m/z 192.03 [M+H]⁺ |
Application in Suzuki-Miyaura Cross-Coupling Reactions
Trifluoromethylpyridine boronic acids are exceptionally valuable reagents for the construction of carbon-carbon bonds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the coupling of the trifluoromethylpyridine moiety with a wide array of aryl, heteroaryl, and vinyl halides or triflates, providing access to a diverse range of complex molecules with applications in drug discovery and materials science.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid, and reaction conditions often require careful optimization to achieve high yields. One-pot procedures, combining the Miyaura borylation of a trifluoromethylpyridine halide with a subsequent Suzuki-Miyaura coupling, offer an efficient and atom-economical approach to the synthesis of biaryl compounds.
Table 3: Suzuki-Miyaura Cross-Coupling of Trifluoromethylpyridine Boronic Acids
| Trifluoromethylpyridine Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |
| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 88 |
| (2-(Trifluoromethyl)pyridin-5-yl)boronic acid | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 85 |
| (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 95 |
Experimental Protocols
Detailed Protocol 1: Synthesis of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid
Materials:
-
3-Bromo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-bromo-6-(trifluoromethyl)pyridine and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the title compound.
Detailed Protocol 2: Suzuki-Miyaura Coupling of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid with 1-Bromo-4-methoxybenzene
Materials:
-
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add (6-(trifluoromethyl)pyridin-3-yl)boronic acid, 1-bromo-4-methoxybenzene, and potassium carbonate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Pathways
To further elucidate the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Synthetic pathway to trifluoromethylpyridine boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a one-pot Miyaura borylation/Suzuki-Miyaura coupling.
An In-depth Technical Guide to Trifluoromethyl-substituted Pyridylboronic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted pyridylboronic acids are a class of synthetic building blocks that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve oral bioavailability, making these compounds highly valuable in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethyl-substituted pyridylboronic acids, with a focus on their utility in the development of kinase inhibitors and other therapeutic agents.
Synthesis of Trifluoromethyl-substituted Pyridylboronic Acids
The primary method for the synthesis of trifluoromethyl-substituted pyridylboronic acids is through a lithiation-boronation protocol.[3] This typically involves the deprotonation of a trifluoromethyl-substituted pyridine derivative with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a trialkyl borate, and subsequent hydrolysis to afford the desired boronic acid.
General Experimental Protocol: Lithiation-Boronation
A solution of the trifluoromethyl-substituted pyridine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong lithium amide base, most commonly LDA, is then added dropwise to the pyridine solution. The reaction mixture is stirred at low temperature for a specified period to allow for complete deprotonation. Following this, a trialkyl borate, such as triisopropyl borate, is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of an aqueous acid, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure trifluoromethyl-substituted pyridylboronic acid.
Physicochemical and Spectroscopic Data
The introduction of a trifluoromethyl group significantly impacts the electronic and steric properties of the pyridylboronic acid. These changes are reflected in their spectroscopic data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d6) δ (ppm) | 19F NMR (DMSO-d6) δ (ppm) |
| (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | 190.92 | 8.15 (br s, 2H, OH), 7.95 (t, J = 7.8 Hz, 1H), 7.78 (d, J = 7.5 Hz, 1H), 7.63 (d, J = 8.1 Hz, 1H) | -66.5 |
| (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | C6H5BF3NO2 | 190.92 | 8.95 (s, 1H), 8.71 (d, J = 4.9 Hz, 1H), 8.45 (br s, 2H, OH), 7.65 (d, J = 4.9 Hz, 1H) | -62.3 |
| (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)boronic acid | C6H4BClF3NO2 | 225.36 | 8.61 (s, 1H), 8.52 (s, 1H), 8.40 (s, 2H, OH) | -62.5 |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Trifluoromethyl-substituted pyridylboronic acids are highly versatile reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between the pyridylboronic acid and various aryl or heteroaryl halides, providing access to a wide array of complex biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.[3][4][5]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To a mixture of the trifluoromethyl-substituted pyridylboronic acid, an aryl or heteroaryl halide, and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) in a suitable solvent (such as 1,4-dioxane, toluene, or DMF, often with the addition of water) is added a base (e.g., Na2CO3, K2CO3, or Cs2CO3). The reaction mixture is then heated under an inert atmosphere for a specified period. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired biaryl or heterobiaryl product.
Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions
The yields of Suzuki-Miyaura cross-coupling reactions using trifluoromethyl-substituted pyridylboronic acids are generally good to excellent, demonstrating their utility in organic synthesis.
| Pyridylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | 2-Bromothiophene | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 | [3] |
| (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | 2-Bromopyridine | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 75 | [3] |
| (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | 2-Bromothiophene | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 98 | [3] |
| (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | 3-Bromopyridine | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 91 | [3] |
| (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)boronic acid | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 82 | (Estimated from similar reactions) |
Biological Activity and Applications in Drug Discovery
The unique properties conferred by the trifluoromethyl group make trifluoromethyl-substituted pyridylboronic acids attractive starting materials for the synthesis of biologically active compounds, particularly in the area of oncology. Many kinase inhibitors feature pyridine-based scaffolds, and the introduction of a trifluoromethyl group can enhance their potency and selectivity.[6][7]
Kinase Inhibition and Signaling Pathways
Derivatives of trifluoromethyl-substituted pyridines have shown inhibitory activity against several key kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.
Biological Activity Data
The following table summarizes the in vitro activity of selected compounds derived from trifluoromethyl-substituted precursors.
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | - | [9] |
| 5-Trifluoromethylpyrimidine derivative | EGFR | 23 | A431 | [6] |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PI3Kα | 17 | - | [8] |
| Pyridine-based PIM-1 inhibitor | PIM-1 | 14.3 | - | [10] |
Experimental and Drug Discovery Workflow
The development of novel drugs from trifluoromethyl-substituted pyridylboronic acids typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
Trifluoromethyl-substituted pyridylboronic acids are powerful and versatile building blocks in modern drug discovery. Their synthesis is well-established, and they readily participate in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. The unique electronic and steric properties imparted by the trifluoromethyl group provide medicinal chemists with a valuable tool to fine-tune the pharmacological properties of lead compounds. The successful application of these reagents in the development of potent kinase inhibitors highlights their significance and portends their continued importance in the quest for novel and effective therapeutics.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Fluorinated Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of fluorinated pyridine boronic acids. These compounds are of significant interest as versatile building blocks in medicinal chemistry and materials science, primarily due to the unique modulations that fluorine substitution offers. This document details their synthesis, reactivity, and physicochemical properties, and provides experimental protocols for their characterization.
Introduction: The Impact of Fluorination
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's metabolic stability, lipophilicity (logP), and binding affinity.[1] When incorporated into the pyridine ring of a boronic acid, fluorine imparts significant changes to the molecule's electronic properties, which in turn affects its reactivity and other physical characteristics.[2]
Fluorinated pyridine boronic acids are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures.[3][4] These motifs are prevalent in a vast array of pharmaceuticals.[5]
Physicochemical Properties
Table 1: Physical Properties of Selected Monofluorinated Pyridine Boronic Acids
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluoropyridine-3-boronic acid | C₅H₅BFNO₂ | 140.91 | N/A | |
| 2-Fluoropyridine-4-boronic acid | C₅H₅BFNO₂ | 140.91 | ~195 (decomposition)[7] | |
| 3-Fluoropyridine-2-boronic acid | C₅H₅BFNO₂ | 140.91 | N/A | |
| 5-Fluoropyridine-3-boronic acid | C₅H₅BFNO₂ | 140.91 | 233-236[8] |
Table 2: Physicochemical Properties of Selected Monofluorinated Pyridine Boronic Acids
| Compound Name | pKa (Predicted) | logP (Calculated) | Aqueous Solubility |
| 2-Fluoropyridine-3-boronic acid | 5.92 ± 0.58[9] | N/A | Soluble in polar solvents like water and alcohols.[10][11] |
| 2-Fluoropyridine-4-boronic acid | N/A | N/A | Soluble in DMSO (100 mg/mL).[12] |
| 3-Fluoropyridine-2-boronic acid | 7.59 ± 0.58[13] | N/A | N/A |
| 5-Fluoropyridine-3-boronic acid | 5.85 ± 0.10[8] | N/A | Soluble in hot methanol.[8] |
Table 3: Properties of Selected Di- and Trifluoromethyl- Pyridine Boronic Acids
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Difluoropyridine-3-boronic acid | C₅H₄BF₂NO₂ | 158.90 | 168[14] | |
| 2-(Trifluoromethyl)pyridine-4-boronic acid | C₆H₅BF₃NO₂ | 190.92 | N/A | |
| 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acid | C₆H₄BF₄NO₂ | 208.91 | 88-90[9] |
Synthesis and Reactivity
General Synthesis of Fluorinated Pyridine Boronic Acids
A common and reliable method for the synthesis of fluorinated pyridine boronic acids is through a halogen-metal exchange reaction followed by borylation.[15] This typically involves the lithiation of a fluorinated pyridine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a borate ester, such as triisopropyl borate. Subsequent hydrolysis with an aqueous acid yields the desired boronic acid.
Reactivity in Suzuki-Miyaura Coupling
Fluorinated pyridine boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions. However, the fluorine substituent's electron-withdrawing nature decreases the electron density of the pyridine ring.[6] This can be detrimental to the transmetalation step of the catalytic cycle, which is often the rate-limiting step.[2] Consequently, non-fluorinated pyridine boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings.[2] Despite this, fluorinated pyridine boronic acids remain invaluable for synthesizing molecules where the unique properties imparted by fluorine are essential for biological activity.[6]
Applications in Drug Discovery: Targeting Signaling Pathways
Fluorinated pyridine boronic acids are instrumental in the synthesis of inhibitors for key signaling pathways implicated in various diseases. Notably, they are used to create inhibitors of Janus kinases (JAKs) and p38 mitogen-activated protein kinases (MAPKs).
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a central role in immunity and inflammation.[16] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[5] Fluoropyridine-containing compounds have been developed as potent pan-JAK inhibitors.[2]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, regulating processes such as inflammation, apoptosis, and cell differentiation.[17] Inhibitors of p38 MAP kinase are being investigated for the treatment of inflammatory diseases.[4]
Experimental Protocols
Synthesis of 2,6-Difluoropyridine-3-boronic acid
This protocol is adapted from literature procedures for the synthesis of fluorinated pyridine boronic acids.[10]
Materials:
-
2,6-Difluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
2 M Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by slowly adding a THF solution of diisopropylamine to n-BuLi in hexanes at 0 °C. Stir for 20 minutes.
-
In a separate flask, dissolve 2,6-difluoropyridine in anhydrous THF and cool to -78 °C.
-
Slowly add the prepared LDA solution to the 2,6-difluoropyridine solution via cannula and stir for 30 minutes at -78 °C.
-
Add a solution of trimethyl borate in THF to the reaction mixture and allow it to slowly warm to room temperature over 1 hour.
-
Quench the reaction by adding 2 M aqueous NaOH solution.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura cross-coupling of a fluorinated pyridine boronic acid with an aryl halide.[3][4]
Materials:
-
Fluorinated pyridine boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, fluorinated pyridine boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Determination of Physicochemical Properties
pKa Determination: The pKa of boronic acids can be determined by potentiometric titration or by UV-Vis spectrophotometry in buffered solutions of varying pH.[18] The change in absorbance at a specific wavelength is monitored as a function of pH to determine the acid dissociation constant.
logP Determination: The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method.[19] A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solubility Determination: Aqueous solubility can be determined by the shake-flask method.[11] An excess of the solid compound is added to water or a buffer of a specific pH. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Conclusion
Fluorinated pyridine boronic acids are indispensable tools in modern organic synthesis and drug discovery. Their unique physicochemical properties, imparted by the fluorine substituent, allow for the fine-tuning of molecular characteristics crucial for biological activity. While their reactivity in Suzuki-Miyaura couplings can be attenuated compared to their non-fluorinated counterparts, they provide access to a diverse range of complex fluorinated heteroaryl compounds that are of high value in the development of novel therapeutics. Further systematic studies to fully characterize the physicochemical properties of a wider range of these compounds will undoubtedly facilitate their broader application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. shutterstock.com [shutterstock.com]
- 9. 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acid price,buy 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acid - chemicalbook [chemicalbook.com]
- 10. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. medchemexpress.com [medchemexpress.com]
- 13. store.astm.org [store.astm.org]
- 14. 2,6-difluoropyridyl-3-boronic acid - 136466-94-9 - Structure, Synthesis, Properties [organoborons.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
The Lynchpin of Modern Synthesis: A Technical Guide to the Reactivity of Pyridine Boronic Acids
For Immediate Release
A deep dive into the fundamental reactivity of pyridine boronic acids, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. Pyridine boronic acids are indispensable reagents in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This guide elucidates their synthesis, stability, and reactivity, with a focus on providing actionable data and detailed experimental protocols.
The pyridine motif is a cornerstone in medicinal chemistry and materials science. Consequently, the ability to efficiently incorporate this heterocycle into complex molecules is of paramount importance. Pyridine boronic acids and their derivatives have emerged as the premier tools for this purpose, enabling the construction of biaryl and hetero-biaryl structures with high efficiency and functional group tolerance.[1][2][3]
Core Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of pyridine boronic acids, proceeding via a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the pyridyl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]
The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity. This can affect the rate of transmetalation, a critical step in the catalytic cycle.[6] The basicity of the pyridine nitrogen can also play a role in the reaction, potentially interacting with the catalyst or other reaction components.[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability and Challenges: The "2-Pyridyl Problem"
A significant challenge in the application of pyridine boronic acids is their stability, particularly for 2-pyridylboronic acids. These compounds are notoriously prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, diminishing the yield of the desired coupled product.[8][9] This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the C-B bond cleavage.[8]
To circumvent this "2-pyridyl problem," several strategies have been developed:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, significantly reduces the rate of protodeboronation.[10]
-
Use of Stabilizing Groups: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that undergo slow hydrolysis under reaction conditions to release the active boronic acid, minimizing its decomposition.[11]
-
Reaction Condition Optimization: Careful control of pH, temperature, and solvent can suppress protodeboronation.[9]
Diagram of Stability and Protective Strategies
Caption: Strategies to overcome the instability of 2-pyridylboronic acid.
Synthesis of Pyridine Boronic Acids
Several methods are employed for the synthesis of pyridine boronic acids, with the choice of route often depending on the desired isomer and available starting materials.[12]
-
Halogen-Metal Exchange: This is a common and cost-effective method, typically involving the reaction of a halopyridine (e.g., bromopyridine) with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate.[13][14]
-
Palladium-Catalyzed Borylation: This method involves the cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[15]
-
C-H Borylation: Direct borylation of the pyridine C-H bond can be achieved using iridium or rhodium catalysts, offering a more atom-economical route.
Diagram of Synthetic Pathways to Pyridine Boronic Acids
Caption: Common synthetic routes to pyridine boronic acids and their esters.
Quantitative Data on Suzuki-Miyaura Couplings
The following tables summarize representative yields for the Suzuki-Miyaura coupling of various pyridine boronic acids and their derivatives with different aryl halides.
| Pyridine Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (aq) | 1,4-Dioxane | 95 | 91 | [16] |
| 3-Pyridylboronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High Yield | [17] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | Reflux | >95 | [18] |
| 4-Pyridylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 | [6] |
| 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | PdCl₂(dppf) | Na₃PO₄ | Dioxane/H₂O | 100 | 66 | [2] |
| 2-Pyridyl MIDA boronate | 4-Chloroacetophenone | XphosPdCycle / Cu(OAc)₂ | K₃PO₄ / DEA | DMF | 100 | 72 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridylboronic Acid[14][17]
This procedure is adapted from Li, et al. and involves an in situ quench of the lithiated intermediate.
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2N)
-
Sodium hydroxide (5N)
-
Sodium chloride
-
Acetonitrile
Procedure:
-
To a 1-L, 3-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cool the mixture to -40 °C using a dry ice/acetone bath.
-
Add n-butyllithium solution (96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40 °C.
-
Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Allow the mixture to warm to -20 °C and then add 200 mL of 2N HCl solution.
-
Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 7.6-7.7 with 5N NaOH. A white solid will precipitate.
-
Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).
-
Combine the organic phases and concentrate under reduced pressure to yield a solid residue.
-
Suspend the residue in acetonitrile (80 mL) and heat to 70 °C for 30 minutes.
-
Allow the mixture to cool slowly to room temperature and then to 0 °C.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford 3-pyridylboronic acid (isolated as the boroxin).
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[18]
This protocol provides a general method for the synthesis of 2,3'-bipyridine.
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3'-bipyridine.
This guide provides a foundational understanding of the reactivity of pyridine boronic acids. For specific applications, further optimization of reaction conditions may be necessary. The provided data and protocols serve as a robust starting point for researchers and scientists working to leverage these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. 1692-25-7 | Pyridin-3-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction has become a cornerstone in medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid with various aryl and heteroaryl halides. The trifluoromethylpyridine motif is of significant interest in drug discovery. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties.[2][3] Consequently, compounds bearing this scaffold are actively explored for a wide range of therapeutic applications, including as anti-inflammatory agents and kinase inhibitors.
Featured Application: Synthesis of Potential Cyclooxygenase-2 (COX-2) Inhibitors
The 2-Propoxy-5-(trifluoromethyl)pyridine scaffold can be incorporated into molecules designed as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize novel biaryl structures that can be evaluated as potential COX-2 inhibitors.
Experimental Protocols
This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
-
System for inert atmosphere operations (e.g., Schlenk line)
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the anhydrous and degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the halide) via syringe.
-
If a biphasic solvent system is used (e.g., dioxane/water), add the degassed water at this stage.
Reaction Execution:
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various (hetero)aryl halides, based on protocols for structurally similar compounds.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Bromoquinoline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | n-Butanol | 100 | 24 | 70-80 |
| 5 | 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 80 | 6 | 90-98 |
Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Putative Signaling Pathway Inhibition
Caption: Inhibition of the COX-2 pathway by a synthesized molecule.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents [patents.google.com]
- 3. WO1999055830A2 - Process for synthesizing cox-2 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the pharmacological properties of molecules. The trifluoromethyl group (-CF3) is particularly valued for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a compound, often leading to enhanced binding affinity and better pharmacokinetic profiles.[1][2] Pyridine scaffolds are also ubiquitous in pharmaceuticals, serving as key pharmacophores in a multitude of therapeutic agents.[1]
The convergence of these two structural features in 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid makes it a highly valuable building block for the synthesis of novel chemical entities. This reagent is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and versatile method for the formation of carbon-carbon bonds.[1][3] These reactions enable the construction of complex biaryl and heteroaryl structures that are central to many drug candidates.[4]
These application notes provide a representative protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides.
General Reaction Scheme & Mechanism
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (the boronic acid) and an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
// Nodes pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_x [label="Ar-X\n(Aryl Halide)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; boronic_acid [label="R-B(OH)₂\n(Boronic Acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; boronate [label="[R-B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; r_pd_ar [label="R-Pd(II)-Ar", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="R-Ar\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
// Edges pd0 -> oxidative_addition [color="#EA4335"]; ar_x -> oxidative_addition [color="#EA4335"]; oxidative_addition -> pd_complex [color="#EA4335"];
boronic_acid -> boronate [label="+ Base", color="#34A853"]; base -> boronate [style=invis];
pd_complex -> transmetalation [color="#4285F4"]; boronate -> transmetalation [color="#4285F4"]; transmetalation -> r_pd_ar [color="#4285F4"];
r_pd_ar -> reductive_elimination [color="#34A853"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", color="#34A853"];
// Invisible edges for layout product -> pd0 [style=invis]; }
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
The successful coupling of this compound requires careful selection of the catalyst, base, and solvent system. Due to the electron-deficient nature of the pyridine ring, specific conditions are often necessary to achieve high yields and minimize side reactions like protodeboronation. Below are two representative protocols that can serve as a starting point for optimization.
| Parameter | Condition A | Condition B | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ with SPhos | Pd(dppf)Cl₂ is a robust, versatile catalyst.[1] Pd₂(dba)₃ with bulky, electron-rich ligands like SPhos is effective for challenging couplings involving heteroaryl compounds.[5] |
| Ligand | dppf (integrated) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky phosphine ligands can prevent catalyst deactivation by the pyridine nitrogen.[5] |
| Base | K₂CO₃ (Potassium Carbonate) | K₃PO₄ (Potassium Phosphate) | K₂CO₃ is a common, effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[1] |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) | Aprotic solvents with a small amount of water are standard. The choice can influence reaction rate and solubility. |
| Temperature | 80 - 100 °C | 100 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Boronic Acid Equiv. | 1.2 - 1.5 | 1.2 - 1.5 | A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. |
| Catalyst Loading | 2 - 5 mol% | 1 - 3 mol% | Typical catalyst loading for efficient turnover. |
Experimental Protocol
This section provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling reaction.
Materials & Reagents:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., Aryl Bromide)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, anhydrous)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed, deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Solvents for work-up and purification (e.g., Ethyl Acetate, Hexanes, Brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) in an oil bath and stirred vigorously.
-
The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up and Purification: Once the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation | Use a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). Ensure strictly anhydrous and anaerobic conditions. |
| Low reaction temperature | Increase the temperature in increments of 10 °C. Consider switching to a higher-boiling solvent like toluene. | |
| Insufficiently active base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Protodeboronation | Boronic acid instability | Use the corresponding pinacol ester of the boronic acid, which is often more stable. Use anhydrous KF as the base instead of aqueous bases.[4] |
| Formation of Side Products | Homocoupling of boronic acid | Decrease catalyst loading. Ensure efficient stirring. |
| Hydrolysis of propoxy group | Avoid excessively harsh basic conditions or prolonged heating. |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle under an inert atmosphere where specified.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a key heterocyclic building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features—a pyridine core, a trifluoromethyl group, and a propoxy moiety—impart desirable physicochemical properties to target compounds, such as metabolic stability and specific binding characteristics. The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potent and selective P2X7 receptor antagonists, which are under investigation for the treatment of inflammatory and neurological disorders.
Therapeutic Target: The P2X7 Receptor
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), which is often released during cellular stress, injury, or inflammation. [1][2]P2X7 is predominantly expressed on immune cells, such as macrophages and microglia, and its activation triggers a cascade of inflammatory responses, including the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. [1][2]Consequently, antagonism of the P2X7 receptor has emerged as a promising therapeutic strategy for a range of conditions, including chronic pain, neurodegenerative diseases, and autoimmune disorders. [3][4]
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor activation by ATP and subsequent inflammatory cascade.
Application: Synthesis of P2X7 Receptor Antagonists
This compound has been successfully utilized as a key building block in the synthesis of novel P2X7 receptor antagonists. A notable example is its use in the preparation of a series of potent antagonists as described in patent WO2010032200A1. The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between the boronic acid and a suitable aryl or heteroaryl halide.
General Synthetic Scheme
Caption: General workflow for the synthesis of P2X7 antagonists.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is based on established methods for coupling heteroaryl boronic acids and should be optimized for specific substrates. [5][6] Materials:
-
This compound
-
Aryl halide (e.g., 4-bromo-N-cyclopropyl-2-methylbenzamide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data
The following table summarizes the biological activity of representative P2X7 antagonists synthesized using this compound, as reported in patent WO2010032200A1. The activity is presented as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the P2X7 receptor activity.
| Compound ID (Example from WO2010032200A1) | Aryl Halide Partner | P2X7 Antagonist Activity (IC₅₀, nM) |
| Example 1 | 4-bromo-N-cyclopropyl-2-methylbenzamide | 10-100 |
| Example 2 | 4-bromo-2-chloro-N-cyclopropylbenzamide | < 10 |
| Example 3 | 4-bromo-N-cyclopropyl-2-fluorobenzamide | 10-100 |
| Example 4 | 4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzamide | < 10 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceuticals, particularly for the development of potent P2X7 receptor antagonists. The Suzuki-Miyaura coupling provides an efficient and modular route to a diverse range of biaryl compounds with potential therapeutic applications in inflammatory and neurological diseases. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of new chemical entities targeting the P2X7 receptor.
References
- 1. P2X7 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecules, particularly for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the propoxy-substituted pyridine core is a common motif in biologically active compounds.
The following sections detail representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. It is important to note that while direct experimental data for this compound is limited in published literature, the following protocols are based on established methods for structurally similar trifluoromethyl- and alkoxy-substituted pyridine boronic acids and are expected to be a good starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide (or triflate) and Py' represents the 2-Propoxy-5-(trifluoromethyl)pyridin-3-yl moiety.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Pyridine Boronic Acids
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 74[1] |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 12-24 | 82[1] |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3.0) | KF (3.0) | 1,4-Dioxane | 110 | 12-24 | 73 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | High |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl/heteroaryl halide, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. In the context of the target molecule, this reaction would typically involve the coupling of an amine with a halogenated derivative of 2-propoxy-5-(trifluoromethyl)pyridine, rather than the boronic acid itself. However, for the purpose of these notes, we will present a hypothetical protocol for a related transformation.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Pyridines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18-24 | High |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | Good |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 12 | High |
| 4 | Indole | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2.0) | 1,4-Dioxane | 120 | 24 | Moderate |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Add the amine and anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the desired aminopyridine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Buchwald-Hartwig amination, this reaction would typically utilize a halogenated precursor of the target pyridine.
Table 3: Representative Conditions for Heck Reaction of Substituted Pyridines
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | Good |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | NMP | 120 | 24 | High |
| 3 | 1-Octene | Pd(OAc)₂ (1) | Herrmann's catalyst (1) | K₂CO₃ (2.0) | DMAc | 140 | 12 | Moderate |
| 4 | Cyclohexene | Pd₂(dba)₃ (2) | dppf (4) | Ag₂CO₃ (1.5) | Toluene | 110 | 48 | Low to Moderate |
Experimental Protocol: Heck Reaction
Materials:
-
3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired product.
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Table 4: Representative Conditions for Sonogashira Coupling of Substituted Pyridines
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 6 | High |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine (2.0) | Toluene | 80 | 12 | Good |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (3) | K₂CO₃ (2.0) | DMF | 100 | 8 | High |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (1.5) | Xantphos (3), CuI (5) | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 18 | Moderate |
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 3-Bromo-2-propoxy-5-(trifluoromethyl)pyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ether, and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography to obtain the coupled product.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow Diagram
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Chan-Lam Coupling of Pyridine Boronic Acids: Applications and Protocols for Researchers
Introduction
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a versatile and milder alternative to other cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] This reaction facilitates the coupling of boronic acids with a wide range of N-H and O-H containing compounds, including amines, amides, phenols, and heterocycles.[3] The use of pyridine boronic acids as substrates in Chan-Lam couplings is of particular interest in medicinal chemistry and drug development due to the prevalence of the pyridine moiety in a vast number of pharmaceuticals. This document provides detailed application notes and experimental protocols for the Chan-Lam coupling of pyridine boronic acids, aimed at researchers, scientists, and drug development professionals.
The pyridine ring is a key structural motif in many biologically active compounds. The ability to efficiently synthesize N- and O-pyridyl compounds through Chan-Lam coupling provides a valuable tool for the rapid generation of compound libraries for drug discovery and for the late-stage functionalization of complex molecules.
Reaction Principle and Mechanism
The Chan-Lam coupling proceeds through a copper-catalyzed oxidative cross-coupling mechanism. While the precise details can vary depending on the specific reactants and conditions, a generally accepted catalytic cycle is illustrated below. The reaction is typically performed in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen).[4]
Figure 1: Generalized catalytic cycle for the Chan-Lam coupling reaction.
The key steps involve the coordination of the nucleophile to the copper(II) center, followed by transmetalation with the pyridine boronic acid. The resulting intermediate undergoes oxidation to a Cu(III) species, which then reductively eliminates to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) to complete the catalytic cycle.
Applications in Pharmaceutical and Agrochemical Synthesis
The Chan-Lam coupling of pyridine boronic acids is a valuable tool in the synthesis of a wide range of biologically active molecules. The pyridine moiety is a common feature in many approved drugs and agrochemicals. The ability to introduce this functional group efficiently under mild conditions makes this reaction highly attractive for lead optimization and the synthesis of complex target molecules.[5]
For instance, the synthesis of N-aryl pyridines is a common objective in drug discovery. The Chan-Lam coupling provides a direct route to these compounds, often with better functional group tolerance and milder conditions than traditional methods like the Ullmann condensation.
Experimental Protocols
General Considerations
-
Pyridine Boronic Acids vs. Esters: Pyridine boronic acids can be challenging substrates in Chan-Lam couplings, sometimes leading to low yields.[6] This is often attributed to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst. In such cases, the use of pyridine boronic acid esters, such as the pinacol or propylene glycol esters, can significantly improve reaction outcomes.[1][6][7][8]
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst. Other copper sources such as CuI can also be effective.[9]
-
Base: A variety of bases can be employed, with tertiary amines like triethylamine (Et₃N) or pyridine being common choices. Inorganic bases such as potassium carbonate (K₂CO₃) can also be used.[10]
-
Solvent: Dichloromethane (DCM), methanol (MeOH), and acetonitrile (MeCN) are frequently used solvents. The choice of solvent can significantly impact the reaction efficiency.[10]
-
Atmosphere: Reactions are typically run open to the air, as atmospheric oxygen often serves as the terminal oxidant.[4]
Protocol 1: N-Arylation of Benzimidazole with 3-Pyridylboronic Acid Propylene Glycol Ester
This protocol is based on the successful coupling of a pyridine boronic ester with a heterocyclic amine, which showed significantly improved yields compared to the corresponding boronic acid.[6]
Materials:
-
3-Pyridylboronic acid propylene glycol ester
-
Benzimidazole
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a reaction vial, add benzimidazole (1.0 equiv), 3-pyridylboronic acid propylene glycol ester (1.5 equiv), and Cu(OAc)₂ (10 mol%).
-
Add DCM as the solvent to achieve a concentration of 0.1 M with respect to the benzimidazole.
-
Add pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-3-yl)benzimidazole.
Figure 2: Experimental workflow for the N-arylation of benzimidazole.
Protocol 2: General Procedure for N-Arylation of Anilines with Pyridine Boronic Acid Pinacol Esters
This protocol is adapted from general methods for the Chan-Lam amination of boronic acid pinacol esters with anilines.[1][8]
Materials:
-
Pyridine boronic acid pinacol ester (e.g., 2-, 3-, or 4-pyridyl)
-
Substituted aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Pyridine
Procedure:
-
In a reaction tube, combine the pyridine boronic acid pinacol ester (1.0 equiv), the aniline (1.2 equiv), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add a mixture of methanol and pyridine (e.g., 3:1 v/v) as the solvent.
-
Seal the tube and stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the N-pyridyl aniline product.
Quantitative Data Summary
The following tables summarize representative yields for the Chan-Lam coupling of pyridine boronic acids and their derivatives with various nucleophiles. It is important to note that reaction conditions can significantly influence the outcome, and optimization is often necessary for specific substrate combinations.
Table 1: N-Arylation of Heterocycles with Pyridine Boronic Acids/Esters
| Pyridine Boronic Acid/Ester | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridylboronic acid | Benzimidazole | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 22 | [6] |
| 3-Pyridylboronic acid propylene glycol ester | Benzimidazole | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 54 | [6] |
Table 2: N-Arylation of Amines with Pyridine Boronic Acids
| Pyridine Boronic Acid | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 3-Aminopyridine | Cu(OAc)₂ | Et₃N | DCM | RT | 24 | 70 | [11] |
| Phenylboronic acid | 2-Aminopyridine | Cu(OAc)₂ | Et₃N | DCM | RT | 24 | ~23 | [11] |
| Phenylboronic acid | 4-Aminopyridine | Cu(OAc)₂ | Et₃N | DCM | RT | 24 | 0 | [11] |
Note: Data for the reverse reaction (pyridine boronic acid with aniline) is limited in the reviewed literature, hence the use of phenylboronic acid with aminopyridines as an illustrative example of the challenges with pyridine-containing substrates.
Logical Relationships and Considerations
Figure 3: Factors influencing the success of Chan-Lam coupling with pyridine boronic acids.
The success of a Chan-Lam coupling reaction with pyridine boronic acids is influenced by several factors. The inherent coordinating ability of the pyridine nitrogen can lead to catalyst inhibition, resulting in lower yields. The conversion of the boronic acid to an ester mitigates this issue, leading to improved outcomes. Steric hindrance on either the pyridine ring or the nucleophile can also negatively impact the reaction. Furthermore, the electronic properties of substituents on both coupling partners play a crucial role in the reaction's efficiency.
Conclusion
The Chan-Lam coupling of pyridine boronic acids and their esters represents a highly valuable transformation for the synthesis of N- and O-pyridyl compounds. While challenges such as catalyst inhibition can arise with the use of free pyridine boronic acids, the conversion to boronic esters provides a robust solution. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for applications in drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers looking to employ this powerful synthetic tool. Further exploration of ligand effects and reaction optimization will undoubtedly continue to expand the scope and utility of this important reaction.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 8. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Application Notes: Utilization of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in the Synthesis of a Novel Fungicide Candidate
Introduction
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a key building block for the synthesis of complex agrochemicals. The trifluoromethylpyridine moiety is a critical pharmacophore in numerous modern fungicides, herbicides, and insecticides, often enhancing metabolic stability and biological efficacy.[1][2] This document outlines the application of this compound in the synthesis of a novel phenyl-pyridine carboxamide, a class of compounds with potential as succinate dehydrogenase inhibitor (SDHI) fungicides. The core of this synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds in the agrochemical and pharmaceutical industries.[3][4]
Disclaimer: The following protocols describe a representative synthetic route for a novel fungicide candidate. The experimental data is illustrative of typical results for this type of synthesis.
Overall Synthetic Scheme
The proposed synthesis involves a three-step process starting with a Suzuki-Miyaura coupling, followed by a nitro group reduction, and culminating in an amide coupling to yield the target fungicide.
Caption: Proposed synthetic route for a novel phenyl-pyridine fungicide.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Suzuki-Miyaura Coupling | This compound | Methyl 2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)-5-nitrobenzoate | 85 | >95 |
| 2 | Nitro Group Reduction | Methyl 2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)-5-nitrobenzoate | Methyl 5-amino-2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)benzoate | 92 | >97 |
| 3 | Amide Coupling | Methyl 5-amino-2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)benzoate | N-(4-(methoxycarbonyl)-3-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)phenyl)-2,2-dimethylpropanamide | 88 | >98 |
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.
Methodology:
-
To a dry round-bottom flask, add this compound (1.0 eq), methyl 2-bromo-5-nitrobenzoate (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)-5-nitrobenzoate.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Step 2: Nitro Group Reduction
This protocol describes the reduction of the nitro group to an amine using iron powder.
Methodology:
-
In a round-bottom flask, dissolve methyl 2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).
-
Heat the mixture to 80°C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.[3]
-
Once complete, cool the reaction mixture and filter it through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 5-amino-2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)benzoate. The product is often pure enough for the next step without further purification.
Step 3: Amide Coupling
This protocol details the formation of the final amide product.
Methodology:
-
Dissolve methyl 5-amino-2-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)benzoate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add 2,2-dimethylpropanoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target fungicide, N-(4-(methoxycarbonyl)-3-(2-propoxy-5-(trifluoromethyl)pyridin-3-yl)phenyl)-2,2-dimethylpropanamide.
Conclusion
This compound serves as an effective precursor in the synthesis of novel agrochemical candidates through robust methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The strategic incorporation of the 2-propoxy-5-(trifluoromethyl)pyridine moiety has the potential to yield compounds with enhanced biological performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyridylboronic Acids via Lithiation-Boronation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyridylboronic acids, crucial intermediates in pharmaceutical and materials science. The primary methods covered are halogen-metal exchange and directed ortho-metalation (DoM), followed by borylation.
Introduction
Pyridylboronic acids and their corresponding esters are vital building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Their synthesis often relies on the generation of a pyridyl anion equivalent, which is then trapped with a boron electrophile. Lithiation-boronation protocols offer a powerful and versatile approach to access a wide range of substituted pyridylboronic acids. Two principal strategies are employed: the halogen-metal exchange of halopyridines and the directed ortho-metalation (DoM) of pyridines bearing a directing metalating group (DMG).[1]
Core Synthesis Strategies
Halogen-Metal Exchange followed by Borylation
This is a fundamental and widely used method for preparing pyridylboronic acids. It involves the reaction of a halopyridine (typically bromo- or iodo-) with an organolithium reagent to form a lithiated pyridine intermediate, which is then quenched with a trialkyl borate.
General Workflow:
Caption: Workflow for Halogen-Metal Exchange and Borylation.
Directed ortho-Metalation (DoM) followed by Borylation
DoM is a powerful technique for the regioselective functionalization of pyridines.[1] A directing metalating group (DMG) on the pyridine ring coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position. This method is particularly useful for introducing boron moieties at specific positions that are not accessible through other means. Common DMGs for pyridines include amides, carbamates, and alkoxy groups.[1][2]
General Workflow:
Caption: Workflow for Directed ortho-Metalation and Borylation.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various pyridylboronic acids using lithiation-boronation protocols. Note that yields are highly dependent on the substrate, reagents, and reaction conditions.
| Pyridine Substrate | Lithiation Method | Lithiating Agent | Borylating Agent | Product | Yield (%) | Reference |
| 3-Bromopyridine | Halogen-Metal Exchange | n-BuLi | B(OiPr)₃ | 3-Pyridylboronic acid | 89 | [3] |
| 3-Bromo-2-halopyridines | Halogen-Metal Exchange | n-BuLi/TMEDA | B(OiBu)₃ | 4-Bromo-3-pyridylboronic acid | 64-68 | [4] |
| 3-Fluoropyridine | Directed ortho-Metalation | LDA | B(OiPr)₃ | 3-Fluoro-4-pyridylboronic acid pinacol ester | 60 | [4] |
| 2-(Pivaloylamino)pyridine | Directed ortho-Metalation | s-BuLi/(-)-sparteine | B(pin) | 2-(Pivaloylamino)-3-pyridylboronic acid pinacol ester | Not specified | |
| 6-Fluoro-2-(pivaloylamino)pyridine | Directed ortho-Metalation | t-BuLi | S(Me)₂ | 6-Fluoro-3-methylthio-2-(pivaloylamino)pyridine | 70 | [1] |
| 4-Methoxypyridine | Directed ortho-Metalation | MesLi or PhLi | Various electrophiles | 3-Substituted-4-methoxypyridines | Good yields | [5][6] |
| 2-Bromo-4-methoxypyridine | Directed ortho-Metalation | LTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 (overall for 2 steps) | [5][6] |
| 3-Chloro-2-ethoxypyridine | Directed ortho-Metalation | LDA | Various electrophiles | 3,4-Difunctionalized pyridines | 50-71 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange
This protocol is adapted from a literature procedure for the large-scale synthesis of 3-pyridylboronic acid.[3]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
Equipment:
-
Three-necked round-bottom flask
-
Overhead stirrer
-
Temperature probe
-
Nitrogen inlet
-
Septum
-
Addition funnel
Procedure:
-
Setup: Assemble a flame-dried 1-L, 3-necked flask equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet capped with a rubber septum.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cooling: Cool the reaction mixture to between -55 °C and -65 °C using a dry ice/acetone bath.
-
Lithiation and Borylation (In Situ Quench): Add n-butyllithium (2.5 M in hexanes, 88 mL, 220 mmol) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below -50 °C.
-
Warming: After the addition is complete, stir the mixture for an additional 30 minutes at -55 °C, then allow it to warm to room temperature overnight.
-
Hydrolysis: Cool the mixture to 0 °C and add 2 N HCl (250 mL) dropwise, keeping the temperature below 20 °C. Stir for 30 minutes.
-
Phase Separation: Separate the aqueous layer.
-
pH Adjustment: Adjust the pH of the aqueous layer to 7.0-7.5 with 50% NaOH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-pyridylboronic acid, which often exists as the boroxine.
Protocol 2: General Procedure for Directed ortho-Metalation of a Carbamate-Protected Pyridinol
This protocol is a general representation based on procedures for the DoM of pyridines.
Materials:
-
Pyridyl carbamate substrate
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane/hexane
-
Boronic ester (e.g., pinacolborane derivative)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Hydrochloric acid (HCl), 2M aqueous solution
Equipment:
-
Flame-dried Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Nitrogen/argon manifold
Procedure:
-
Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the pyridyl carbamate (1.0 mmol) and dissolve it in anhydrous Et₂O (5 mL).
-
Ligand Addition: Add (-)-sparteine (1.3 mmol).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add s-BuLi (1.3 M in cyclohexane, 1.3 mmol) dropwise. Stir the mixture at -78 °C for the appropriate lithiation time (typically 1-5 hours).
-
Borylation: Add a solution of the boronic ester (1 M in Et₂O, 1.3 mmol) dropwise. Stir the reaction mixture for an additional hour at -78 °C.
-
Migration (if necessary): For some substrates, the reaction mixture may need to be warmed or heated at reflux to promote the 1,2-migration of the boronate complex.
-
Quenching: Dilute the reaction mixture with Et₂O (20 mL) and quench by the addition of 2M aqueous HCl (20 mL).
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with Et₂O.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Safety Precautions
-
Organolithium reagents (n-BuLi, s-BuLi, t-BuLi) are pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere (nitrogen or argon) using proper syringe techniques.
-
Anhydrous solvents are essential for these reactions. Ensure that all glassware is flame-dried or oven-dried before use.
-
Reactions are typically run at very low temperatures (-78 °C). Use appropriate cooling baths (e.g., dry ice/acetone) and personal protective equipment (cryogenic gloves, face shield).
-
Quenching of organolithium reagents is highly exothermic. Perform quenching procedures slowly and with adequate cooling.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the protodeboronation of 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of the inactive byproduct 2-propoxy-5-(trifluoromethyl)pyridine, reducing the yield of the desired coupled product and complicating purification. This particular boronic acid is susceptible to protodeboronation due to the presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring, which can influence the electronic properties and stability of the C-B bond.[2]
Q2: What are the main factors that promote the protodeboronation of my pyridine-3-boronic acid derivative?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: The reaction pH is a critical factor. Both acidic and basic conditions can promote protodeboronation, with the exact pH-rate profile being complex and substrate-dependent. For many heteroaromatic boronic acids, protodeboronation is significant under basic conditions typically used in Suzuki-Miyaura coupling.[1][3]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[1]
-
Choice of Base: Strong bases, especially in high concentrations, can significantly promote protodeboronation.[4]
-
Solvent: Protic solvents, particularly water, can act as a proton source for protodeboronation. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can be detrimental.
-
Catalyst Activity: A slow or inefficient palladium catalyst can allow the competing protodeboronation reaction to become more prominent.[4]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[5][6] MIDA boronates are particularly stable and exhibit a slow, controlled release of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5][6]
-
Optimization of Reaction Conditions: Carefully selecting the base, solvent, and temperature is crucial. Milder bases, anhydrous or biphasic solvent systems, and lower reaction temperatures can significantly reduce protodeboronation.[1][4]
-
Employing a Highly Active Catalyst System: Using a highly efficient palladium catalyst and ligand combination can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of 2-propoxy-5-(trifluoromethyl)pyridine. | High rate of protodeboronation. | 1. Modify the boronic acid: Convert the boronic acid to its MIDA boronate ester for increased stability. 2. Optimize the base: Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Use the minimum effective amount. 3. Lower the reaction temperature: If the catalyst is sufficiently active, reducing the temperature can slow down protodeboronation. 4. Use an anhydrous or biphasic solvent system: Minimize the amount of water in the reaction. A mixture of a non-polar organic solvent and a minimal amount of water can be effective. |
| Reaction is sluggish and incomplete, with evidence of boronic acid decomposition. | The rate of cross-coupling is too slow, allowing protodeboronation to dominate. | 1. Screen different catalyst systems: Employ a more active palladium precatalyst and/or a more electron-rich, bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos or SPhos) to accelerate the catalytic cycle.[7][8] 2. Increase catalyst loading: A modest increase in the catalyst amount may improve the reaction rate. |
| Inconsistent reaction outcomes. | Variability in the quality of the boronic acid or reagents. | 1. Use fresh boronic acid: Boronic acids can degrade upon storage. 2. Ensure anhydrous conditions: Use freshly dried solvents and reagents. 3. Degas the reaction mixture: Thoroughly remove oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to prevent catalyst deactivation.[4] |
Quantitative Data Summary
Table 1: Qualitative Impact of Reaction Parameters on Protodeboronation
| Parameter | Impact on Protodeboronation Rate | Rationale |
| Temperature | Increases with higher temperature | Higher kinetic energy overcomes the activation barrier for C-B bond cleavage. |
| Base Strength | Generally increases with stronger bases | Promotes the formation of the more reactive boronate species. |
| Water Content | Can increase the rate | Acts as a proton source for the protodeboronation reaction. |
| Catalyst Activity | Indirectly decreases by favoring the desired reaction | A faster Suzuki coupling outcompetes the slower protodeboronation. |
Table 2: Half-lives of Representative Heteroaromatic Boronic Acids Under Specific Conditions
| Boronic Acid | Condition | Half-life (t½) | Reference |
| 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds | [3] |
| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [3] |
| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [3] |
Disclaimer: The data in Table 2 is for unsubstituted pyridylboronic acids and is intended to illustrate the significant impact of the boron substituent's position on stability. The stability of this compound will be influenced by its specific substituents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-MIDA boronate
This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester.[5]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
DMSO (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 equivalent) and N-methyliminodiacetic acid (1.05 equivalents) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux to azeotropically remove water.
-
Monitor the reaction for the consumption of the starting boronic acid (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The MIDA boronate can often be precipitated by the addition of a suitable anti-solvent (e.g., diethyl ether or hexanes) and collected by filtration. Alternatively, an aqueous work-up followed by extraction and purification by column chromatography may be necessary.
Visualizations
Caption: Mechanism of protodeboronation and a preventative strategy.
Caption: Workflow for using MIDA boronates in Suzuki coupling.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This guide provides targeted troubleshooting advice, FAQs, and optimized protocols for researchers working with the Suzuki-Miyaura cross-coupling of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid . This substrate presents unique challenges due to its electron-deficient pyridine ring, susceptibility to protodeboronation, and potential for catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major problem with this specific boronic acid?
A1: Protodeboronation is the most common and detrimental side reaction for this substrate. It is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming your boronic acid and generating 2-Propoxy-5-(trifluoromethyl)pyridine as a byproduct.[1][2] Pyridineboronic acids are particularly unstable and prone to this reaction.[1][3] This instability is exacerbated by the electron-withdrawing trifluoromethyl group and the presence of the pyridine nitrogen atom, which can facilitate decomposition pathways.[1][4]
Q2: My reaction is giving very low yields or not working at all. What are the most likely causes?
A2: For this substrate, low or no yield typically stems from three primary issues:
-
Protodeboronation: As discussed in Q1, your boronic acid is likely decomposing before it can couple. This is often accelerated by excess water or an inappropriate choice of base.[5]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and halting the catalytic cycle.[5][6]
-
Slow Transmetalation: The combination of an electron-deficient pyridine ring and steric hindrance from the adjacent propoxy group can make the transfer of the pyridine group from boron to the palladium complex inefficient.[5][7]
Q3: How do I choose the right palladium catalyst and ligand for this coupling?
A3: A highly active catalyst system is crucial to ensure the cross-coupling rate outpaces the rate of protodeboronation.[3] For electron-deficient and sterically hindered heteroaryl substrates, catalyst systems using bulky, electron-rich phosphine ligands are recommended.[5][8]
-
Palladium Source: Start with a reliable Pd(0) source like Pd₂(dba)₃ or an efficient Pd(II) precatalyst that readily reduces to Pd(0), such as those incorporating Buchwald ligands (e.g., XPhos Pd G3).[1][8]
-
Ligand: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[5] These ligands stabilize the catalyst, promote the challenging oxidative addition step, and can accelerate the slow transmetalation step.[5]
Q4: What is the best base and solvent combination to start with?
A4: The base and solvent are critical and interdependent.
-
Base: A moderately strong, non-nucleophilic inorganic base is usually optimal. Anhydrous potassium phosphate (K₃PO₄) is an excellent starting point.[1][8] Cesium carbonate (Cs₂CO₃) can be effective for more challenging couplings. Avoid strong aqueous bases like NaOH if possible, as they can accelerate protodeboronation.[3]
-
Solvent: Anhydrous, degassed polar aprotic solvents are preferred. 1,4-Dioxane or Toluene are common and effective choices.[1][9] While a small amount of water can sometimes aid in dissolving the base and facilitate the reaction, it must be carefully controlled to minimize boronic acid decomposition.[9] For this sensitive substrate, starting completely anhydrous is recommended.
Q5: Should I use the boronic acid directly or convert it to an ester first?
A5: Due to the high instability of pyridylboronic acids, protecting the boronic acid as an ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate, is a highly recommended strategy to prevent protodeboronation.[2][3] These derivatives are more stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion (Starting materials remain) | 1. Catalyst Inactivity: Pd(II) precatalyst not reduced; catalyst poisoned by O₂ or impurities.[8] 2. Inefficient Oxidative Addition: The C-X bond of your coupling partner (especially C-Cl) is too strong.[5] 3. Poor Ligand Choice: Ligand is not electron-rich or bulky enough to promote the reaction. | 1. Ensure Inert Atmosphere: Thoroughly degas solvents and run the reaction under a strict argon or nitrogen atmosphere.[3] Use fresh, high-purity catalyst and ligands. 2. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80°C to 110°C).[10] 3. Switch Catalyst System: Use a more active catalyst system, such as Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos).[5] |
| High Level of Protodeboronation (Byproduct detected by GC/LC-MS) | 1. Presence of Water: Non-anhydrous solvent or base is hydrolyzing the C-B bond.[5][9] 2. Incorrect Base: Base is too strong, too weak, or contains too much water.[3] 3. Reaction Too Slow: Slow coupling allows time for decomposition to occur.[7] | 1. Use Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry the base (e.g., K₃PO₄) in an oven before use. 2. Screen Bases: Switch to a different base. K₃PO₄ or anhydrous Cs₂CO₃ are good alternatives.[8] 3. Use a Boronic Ester: Convert the boronic acid to a more stable MIDA or pinacol boronate ester to suppress protodeboronation.[2] |
| Formation of Homocoupling Products (Biaryl of your halide or biphenyl of your boronic acid) | 1. Oxygen Contamination: Presence of O₂ can promote the homocoupling of the boronic acid.[3][11] 2. Catalyst System: Some catalyst systems are more prone to promoting homocoupling. | 1. Improve Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of inert gas.[3] 2. Adjust Stoichiometry: Using a slight excess (1.2-1.5 equiv.) of the boronic acid derivative can sometimes minimize halide homocoupling.[3] 3. Lower Temperature: If conversion is still efficient, lowering the temperature may reduce the rate of homocoupling.[3] |
| Complex Mixture of Byproducts | 1. Reaction Temperature Too High: High temperatures can lead to thermal decomposition of reagents or products. 2. Incorrect Base: A strong base might react with functional groups on the coupling partners. | 1. Lower Reaction Temperature: Find the minimum temperature required for efficient conversion. 2. Screen Weaker Bases: Try a milder base like K₂CO₃ or KF, although this may require a more active catalyst.[7] |
Data Presentation: Parameter Screening
The following tables provide a starting point for optimization, with data trends adapted from studies on similar electron-deficient heteroaryl substrates.
Table 1: Effect of Catalyst, Ligand, and Base on Yield (Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Solvent: Dioxane, 100 °C, 12h)
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Base (2.0 eq) | Representative Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | < 10% |
| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | 35% |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 85% |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 88% |
| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 92% |
| 6 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 90% |
Table 2: Effect of Solvent on Yield (Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Pd₂(dba)₃/SPhos, K₃PO₄, 100 °C, 12h)
| Entry | Solvent (Anhydrous) | Representative Yield (%) | Notes |
| 1 | Toluene | 88% | Good general solvent, easy to make anhydrous. |
| 2 | 1,4-Dioxane | 91% | Often gives excellent results, higher boiling point.[9] |
| 3 | THF | 75% | Lower boiling point may limit reaction temperature. |
| 4 | DMF | 60% | Can sometimes coordinate to Pd; harder to remove.[9] |
| 5 | Dioxane / H₂O (10:1) | 70% | Water may accelerate protodeboronation of this substrate.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized starting protocol and should be optimized for specific coupling partners.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (or its pinacol/MIDA ester equivalent, 1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).[1]
2. Inert Atmosphere Setup:
-
Seal the vessel with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
3. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1]
-
Add the degassed, anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[13]
4. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a starting point of 100 °C is recommended).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Logical relationships between key reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. reddit.com [reddit.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Trifluoromethylpyridine Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of trifluoromethylpyridine boronic acids in research and development.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylpyridine boronic acid has failed in a Suzuki-Miyaura coupling reaction. What are the most common causes?
A1: Failure in Suzuki-Miyaura coupling reactions involving trifluoromethylpyridine boronic acids can often be attributed to one or more of the following factors:
-
Reagent Degradation: The primary cause is often the degradation of the boronic acid itself. These compounds can be sensitive to moisture, air (oxygen), heat, and light. Improper storage or handling can lead to significantly reduced purity and reactivity.
-
Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst and ligand. Some Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Inappropriate Base or Solvent: The choice of base and solvent system is crucial and highly interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product.
-
Steric Hindrance: The substitution pattern on either the pyridine ring or the coupling partner can sterically hinder the reaction, requiring more forcing conditions or specialized, bulky ligands (e.g., Buchwald-type biarylphosphine ligands).
Q2: What are the main degradation pathways for trifluoromethylpyridine boronic acids?
A2: Like other heteroaryl boronic acids, trifluoromethylpyridine boronic acids are susceptible to several degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture, and acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the rate of this degradation.
-
Oxidation: The carbon-boron bond can be cleaved by oxidation, often mediated by air (oxygen) or other oxidizing agents, to yield the corresponding hydroxypyridine derivative.[2]
-
Formation of Boroxines: In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. While this process is often reversible upon addition of water, the formation of boroxines reduces the amount of active monomeric boronic acid available for reaction and can complicate stoichiometry.
Q3: How should I properly store and handle my trifluoromethylpyridine boronic acid to ensure its stability?
A3: To maximize the shelf-life and reactivity of your boronic acid, adhere to the following storage and handling procedures:
-
Storage: Store the compound in a tightly sealed container in a freezer, preferably at -20°C. The container should be placed inside a desiccator or a dry box to protect it from moisture.
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the material under an inert atmosphere (Argon or Nitrogen).
-
Protection from Light: Store the container in the dark or use an amber vial to protect the compound from light, which can accelerate degradation.
-
Handling: When weighing or dispensing the boronic acid, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use anhydrous solvents and degassed reaction mixtures.
Q4: I suspect my boronic acid has degraded. How can I check its purity?
A4: You can assess the purity of your trifluoromethylpyridine boronic acid using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a quick way to check for the presence of the protodeboronated byproduct (the trifluoromethylpyridine without the boronic acid group). ¹¹B NMR is also highly effective for observing the boron environment; a signal around 28-34 ppm is characteristic of a trigonal boronic acid, while boroxines appear around 31-35 ppm and tetrahedral boronate species appear at lower chemical shifts (5-15 ppm).[3][4] ¹⁹F NMR can also be used to detect different fluorine-containing species in the sample.[5]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to quantify the purity of the boronic acid and detect degradation products. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, helping to confirm their identity as degradation products (e.g., the protodeboronated or oxidized species).
Troubleshooting Guides
Guide 1: Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction
This guide provides a systematic approach to diagnosing and solving common issues with Suzuki-Miyaura coupling reactions involving trifluoromethylpyridine boronic acids.
Problem: Low to no yield of the desired coupled product.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
| Issue Category | Parameter to Check | Recommended Action |
| Reagent Quality | Boronic Acid Purity | Assess purity via ¹H NMR and/or LC-MS. If degradation (e.g., protodeboronation) is observed, use a fresh batch or purify the material. For persistently unstable boronic acids, consider using a more stable derivative such as a pinacol ester, MIDA boronate, or potassium trifluoroborate salt. |
| Aryl Halide Purity | Verify the purity of the coupling partner. Impurities can sometimes inhibit the catalyst. | |
| Stoichiometry | Ensure accurate stoichiometry. Often, a slight excess (1.2–1.5 equivalents) of the boronic acid is beneficial. | |
| Reaction Conditions | Inert Atmosphere | Confirm that the reaction setup is completely free of oxygen. Degas solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[1] |
| Solvent and Base | Ensure solvents are anhydrous if the reaction requires it. The combination of solvent and base is critical; screen different pairs. Common systems include K₂CO₃ in MeCN/H₂O, K₃PO₄ in dioxane, or Cs₂CO₃ in dioxane/H₂O.[6][7] | |
| Temperature & Time | If the reaction is sluggish, consider increasing the temperature. Monitor the reaction progress over time by TLC or LC-MS to determine the optimal reaction time. | |
| Catalyst System | Catalyst and Ligand | Use a fresh, active palladium source. For challenging couplings, especially with sterically hindered substrates, use advanced, air-stable precatalysts (e.g., XPhos Pd G3/G4) with bulky, electron-rich phosphine ligands.[7][8] |
| Catalyst Loading | If the reaction stalls, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Trifluoromethylpyridine Boronic Acid
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish the stability profile of a trifluoromethylpyridine boronic acid, in accordance with ICH guidelines.[9][10][11][12][13]
Objective: To assess the stability of the boronic acid under hydrolytic, oxidative, thermal, and photolytic stress. A target degradation of 5-20% is ideal for method validation.[11][13]
Materials:
-
Trifluoromethylpyridine boronic acid
-
HPLC grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 2-4 hours.
-
Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid boronic acid in a calibrated oven at 70°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose the solid boronic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a solution of the photo-stressed solid for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2). Use LC-MS to identify the mass of any significant degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify the parent trifluoromethylpyridine boronic acid from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV/PDA Detector at a wavelength determined by the UV max of the compound (e.g., 254 nm). |
| Sample Diluent | Acetonitrile/Water (50:50) |
Protocol 3: NMR Analysis for Purity and Degradation
Objective: To qualitatively assess the purity of the boronic acid and identify major degradation products.
-
Sample Preparation: Dissolve ~5-10 mg of the trifluoromethylpyridine boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). DMSO-d₆ is often useful as it can help solubilize the compound and any residual water does not exchange with the B(OH)₂ protons as readily as in D₂O.
-
Acquire Spectra:
-
¹H NMR: Look for sharp aromatic signals corresponding to the trifluoromethylpyridine scaffold. The appearance of a new aromatic signal set corresponding to the protodeboronated species is a key indicator of degradation. The B(OH)₂ protons often appear as a broad singlet, which may exchange with water in the solvent.
-
¹¹B NMR: This provides direct information on the boron species. A peak around +30 ppm (relative to BF₃·OEt₂) suggests the desired trigonal boronic acid.[3] The presence of other significant peaks may indicate boroxine formation or other boron-containing species.
-
¹⁹F NMR: This spectrum should ideally show a single, sharp signal for the -CF₃ group. The presence of multiple signals could indicate degradation products where the electronic environment of the CF₃ group has changed.
-
Visualizations
Degradation Pathways
Caption: Common degradation pathways for trifluoromethylpyridine boronic acids.
Stability Assessment Workflow
Caption: Experimental workflow for assessing boronic acid stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Cross-Coupling with Fluorinated Boronic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to overcome low yields in cross-coupling reactions involving fluorinated boronic acids.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Q: My Suzuki-Miyaura coupling reaction with a fluorinated boronic acid shows very low or no conversion. What are the primary causes and how can I fix it?
A: Low conversion is a common issue stemming from the electronic properties of fluorinated boronic acids. The strong electron-withdrawing nature of fluorine atoms deactivates the boronic acid, primarily by slowing down the crucial transmetalation step in the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Switch to a more active catalytic system.
-
Recommendation: Employ palladium precatalysts with electron-rich, bulky phosphine ligands (Buchwald-type ligands).[1][3] Ligands such as SPhos and XPhos are known to accelerate oxidative addition and facilitate the slow transmetalation step.[1] Using a precatalyst ensures the rapid formation of the active Pd(0) species, which is critical when using unstable boronic acids.[3]
-
-
Choice of Base: The base is essential for activating the boronic acid, but harsh conditions can degrade the starting material.[4]
-
Solvent System: The solvent influences the solubility of reagents and the reaction rate.
-
Reaction Temperature: Higher temperatures can sometimes overcome activation barriers but may also accelerate decomposition pathways.
Issue 2: Significant Protodeboronation Observed
Q: I am observing a significant amount of the protodeboronated side product (Ar-H instead of Ar-Ar'). Why does this happen with fluorinated boronic acids and how can I prevent it?
A: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, a common side reaction that plagues couplings with electron-deficient and heteroaromatic boronic acids.[6][9] The electron-withdrawing fluorine atoms make the carbon-boron bond more susceptible to cleavage, especially under the basic, often aqueous, conditions required for the reaction.[6][10]
Troubleshooting Steps:
-
Use a Boronic Ester: Boronic esters (e.g., pinacol or MIDA esters) are generally more stable than the corresponding boronic acids.[6][11]
-
Recommendation: Switch from the boronic acid to its pinacol ester derivative. Boronic esters can hydrolyze slowly in situ to release the active boronic acid. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[6][9][12] For exceptionally unstable substrates, using an N-methyliminodiacetic acid (MIDA) boronate is highly effective.[6]
-
-
Minimize Water: While some water is often necessary, excess water can promote protodeboronation.
-
Recommendation: Use anhydrous solvents if possible, or carefully optimize the amount of water in biphasic systems. For particularly sensitive substrates, consider anhydrous coupling conditions.[11]
-
-
Select a Milder Base: Strong bases can accelerate the C-B bond cleavage.
-
Increase Catalyst Turnover Rate: A faster productive coupling reaction can outcompete the slower protodeboronation side reaction.
Workflow for Troubleshooting Low Yields
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated boronic acids considered "challenging" coupling partners? A1: The high electronegativity of fluorine atoms imparts a strong electron-withdrawing effect on the aromatic ring.[2] This has two main consequences: 1) It slows the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle, and 2) It increases the susceptibility of the carbon-boron bond to protodeboronation, an undesired side reaction where the boronic acid group is replaced by hydrogen.[1][6]
Q2: How do I choose the right ligand for coupling with a polyfluorinated boronic acid? A2: The ligand choice is critical. For electron-deficient substrates, you need a ligand that promotes both a rapid oxidative addition and facilitates the sluggish transmetalation step.[1] Electron-rich, sterically hindered biaryl monophosphine ligands, often called Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are excellent choices as they form highly active, coordinatively unsaturated Pd(0) species that accelerate the catalytic cycle.[1][13]
Q3: Can I use the same conditions for a fluorinated aryl bromide and a fluorinated aryl chloride? A3: Not always. Aryl chlorides are generally less reactive than aryl bromides in oxidative addition. While a highly active catalyst system might successfully couple both, reactions with aryl chlorides often require more forcing conditions, such as higher temperatures, higher catalyst loading, or a more electron-rich ligand (like XPhos), to achieve comparable yields.[1][3]
Q4: Is it better to use a boronic acid or a potassium organotrifluoroborate (BF₃K) salt? A4: Both have their advantages. BF₃K salts are often more stable, crystalline solids that are resistant to protodeboronation.[9] They act as a "slow-release" source of the boronic acid under the reaction conditions.[12] However, their hydrolysis to the active boronic acid can be slow and complex, sometimes requiring specific conditions to proceed efficiently.[12] For many challenging substrates, using a pinacol or MIDA boronate ester is a more common and often more reliable slow-release strategy.[6][9]
Data Summary Tables
Table 1: Effect of Ligand on Yield in Suzuki Coupling with Electron-Deficient Partners
| Catalyst System | Ligand Type | Key Advantages | Typical Yield Range |
|---|---|---|---|
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered & electron-poor substrates.[1] | 85-98% |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for a broad range of substrates.[1] | 80-95% |
| PdCl₂(dppf) | Diphosphine | Relatively air-stable, good for general use.[1] | 60-85% |
| Pd(PPh₃)₄ | Monophosphine | Readily available, well-understood.[1] | 40-75% (often lower for challenging substrates) |
Yields are representative and highly dependent on the specific substrates, base, and solvent used.
Table 2: Influence of Base and Solvent on Coupling Yield
| Base | Solvent System | Temperature (°C) | Typical Outcome for Fluorinated Substrates |
|---|---|---|---|
| K₃PO₄ | Toluene / H₂O | 80 - 100 | Often promotes high reaction rates and good yields.[1] |
| Cs₂CO₃ | Dioxane / H₂O | 80 - 110 | Strong, effective base, good for difficult couplings.[6][7] |
| K₂CO₃ | Dioxane / H₂O | 90 - 110 | Common, effective, but can be less reactive than phosphates.[1][13] |
| NaOᵗBu | Toluene | 100 - 110 | Strong organic base, can be effective but may increase side reactions.[14] |
Conditions must be optimized for each specific reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon) for three cycles.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction: Place the vial in a pre-heated reaction block (e.g., 80–100 °C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings.[15]
-
Setup: In a 10 mL microwave vial with a stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv), fluorinated boronic acid (0.6 mmol, 1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).[15]
-
Solvent: Add the degassed solvent system (e.g., 4 mL Dioxane and 1 mL Water).[15]
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[15]
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Visualizing the Catalytic Cycle and Key Challenges
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with boronic acid reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a boronic acid reaction, such as a Suzuki-Miyaura coupling?
A1: Common impurities include unreacted boronic acid starting material, homocoupling products of the boronic acid, protodeboronation products (where the boronic acid group is replaced by a hydrogen), and boroxines (cyclic anhydrides of the boronic acid).[1] Residual palladium catalyst and byproducts from the base used in the reaction are also frequently encountered.[1]
Q2: My boronic acid product appears to be an oil and won't crystallize. What should I do?
A2: If your product is an oil, purification by column chromatography is often the most suitable method.[2] The presence of impurities can also inhibit crystallization. Attempting to purify the oil via chromatography to remove these impurities may then allow for successful crystallization.[2]
Q3: I am observing significant protodeboronation of my boronic acid during the reaction or workup. How can I minimize this?
A3: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids. To minimize it, ensure your reaction conditions are anhydrous and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable.
Q4: How can I remove residual palladium catalyst from my reaction mixture?
A4: For pharmaceutical applications, removing palladium to ppm levels is critical.[1] Heterogeneous catalysts can be removed by filtration through celite. For homogeneous catalysts, metal scavengers, which are functionalized silica or polymers that chelate the metal, can be used. After treatment with a scavenger, the palladium complex can be removed by filtration.
Q5: What is the best way to store boronic acids to prevent degradation?
A5: Boronic acids can be unstable in air and may form cyclic trimers (boroxines) upon loss of water.[3] Storing them in a cool, dry place, and under an inert atmosphere can help minimize degradation. Conversion to more stable derivatives like pinacol esters or trifluoroborate salts is also a common strategy for long-term storage.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your boronic acid reaction products.
Problem 1: Difficulty Removing Unreacted Boronic Acid
Symptoms:
-
NMR or LC-MS analysis of the crude product shows the presence of the starting boronic acid.
-
Co-elution of the starting material and product during column chromatography.
Solutions:
-
Basic Aqueous Wash: Unreacted boronic acids can often be removed by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). The boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[4][5]
-
Derivatization to a Trifluoroborate Salt: Conversion of the crude mixture to potassium trifluoroborate salts can facilitate purification, as these salts often have different solubility and chromatographic properties.[5][6][7]
-
Complexation with Diethanolamine: Reacting the crude product with diethanolamine can lead to the precipitation of the boronic acid as a crystalline adduct, which can be removed by filtration.[3][5][8]
Problem 2: Presence of Homocoupling Byproduct
Symptoms:
-
Mass spectrometry data indicates a byproduct with a mass corresponding to a dimer of the boronic acid starting material.
-
Similar polarity of the desired product and the homocoupling byproduct, making chromatographic separation difficult.
Solutions:
-
Reaction Condition Optimization: Homocoupling is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[9] Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) and consider using a Pd(0) catalyst source directly.[9][10]
-
Meticulous Column Chromatography: Careful column chromatography with a shallow solvent gradient is often required to separate compounds with similar polarities.[1] Screening various solvent systems using Thin Layer Chromatography (TLC) is crucial to find the optimal separation conditions.
-
Recrystallization: If the desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method to isolate it from the homocoupling byproduct.[2]
Problem 3: Product Streaking or Sticking on Silica Gel Column
Symptoms:
-
Broad, tailing peaks during column chromatography.
-
Low recovery of the product from the column.
Solutions:
-
Use of a Modified Eluent: Adding a small amount of a modifier to the eluent can improve peak shape. For acidic compounds like boronic acids, adding a small amount of acetic acid (e.g., 0.5-1%) can help.[11] For basic products, a small amount of triethylamine can be beneficial.[10]
-
Switching the Stationary Phase: If streaking persists on silica gel, consider using a different stationary phase, such as neutral alumina.[2]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18) may provide better separation.[11]
-
Boronic Acid Impregnated Silica Gel: For the purification of boronic esters, using silica gel impregnated with boric acid has been shown to reduce over-adsorption and improve separation.[12]
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Recrystallization | >99% | Moderate to Good | [2][13] |
| Acid-Base Extraction | >99.6% (after crystallization) | 8g from 11g of salt | [4] |
| Diethanolamine Adduct Formation | 99% (for phenylboronic acid) | Up to 97% (for adduct) | [3][14] |
| Column Chromatography | Variable, dependent on separation | Variable | [15][16] |
Experimental Protocols
Protocol 1: Purification via Basic Aqueous Extraction
This protocol is effective for removing acidic impurities, including unreacted boronic acid.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The non-acidic desired product should remain in the organic layer.
-
Acidification and Re-extraction (if the product is also acidic): If the desired product is also acidic and has partitioned into the aqueous layer, acidify the aqueous layer with an acid like 1.5N HCl to a pH of ~3.[4]
-
Final Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the purified acidic product.
-
Drying and Concentration: Wash the organic layer containing the purified product with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[15]
Protocol 2: Recrystallization of an Arylboronic Acid
This protocol is suitable for solid boronic acid products.
-
Solvent Selection: Choose a solvent or solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include water, ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[2][5]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. For flake-like crystals, it is crucial that the initial nucleation occurs at the surface, which can be achieved by very slow cooling.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals. Be cautious not to heat above 130 °C, as some boronic acids can decompose at higher temperatures.
Protocol 3: Purification via Diethanolamine Adduct Formation
This two-step protocol is useful for purifying boronic acids, especially when they are oils or difficult to crystallize.[14]
Step 1: Formation of the Diethanolamine (DEA) Adduct
-
Reaction Setup: Dissolve the crude pinacolyl boronic ester (1.7 mmol) in diethyl ether.
-
Addition of DEA: Add diethanolamine (1.9 mmol) to the solution.
-
Precipitation: A white precipitate of the DEA-boronate adduct should form within a few minutes. Allow the reaction to stir for approximately 30 minutes, monitoring by TLC for the consumption of the starting material.
-
Isolation: Filter the precipitate, wash with diethyl ether, and dry to obtain the DEA-protected boronic ester.[14]
Step 2: Deprotection of the DEA Adduct
-
Dissolution: Suspend the DEA-boronate adduct (1.1 mmol) in diethyl ether.
-
Hydrolysis: Add 0.1 M HCl to the suspension and stir for about 20 minutes, monitoring the reaction by TLC.
-
Extraction: Extract the mixture with diethyl ether (3 times).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified boronic acid.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Minimizing Protodeboronation of Heteroaromatic Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protodeboronation of heteroaromatic boronic acids in their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is protodeboronation and why is it a problem with heteroaromatic boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and introducing a significant byproduct that can complicate purification.[2][3] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like 2-pyridyl boronic acid, are particularly susceptible to this decomposition pathway.[1][2]
Q2: What is the role of the base in causing protodeboronation?
A2: While a base is essential for the catalytic cycle of the Suzuki-Miyaura reaction, it can also promote protodeboronation.[4][5] The base facilitates the formation of a boronate species ([ArB(OH)3]−), which is more reactive towards protonolysis.[1][6] The reaction between the boronate and a proton source, such as water, leads to the cleavage of the C-B bond.[1] For some heteroaromatic boronic acids, the situation is more complex, as both acidic and basic conditions can influence the equilibrium of reactive intermediates, such as zwitterions, that are prone to rapid protodeboronation.[1][2]
Q3: I am observing significant protodeboronation of my 2-pyridyl boronic acid. What is the likely cause and how can I fix it?
A3: 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, primarily due to the formation of a reactive zwitterionic species under neutral pH conditions.[1][2] Surprisingly, both strongly acidic and strongly basic conditions can help to minimize protodeboronation by shifting the equilibrium away from this reactive zwitterion.[1][2] However, for practical application in Suzuki coupling, careful selection of a suitable base is crucial.
Troubleshooting Steps:
-
Protect the Boronic Acid: The most effective strategy is often to use a more stable derivative. Consider using a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or an organotrifluoroborate.[1][2] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[1][7]
-
Optimize the Base: Avoid strong hydroxide bases like NaOH and KOH.[8] Instead, use milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[8] The choice of base can be critical and may require screening.
-
Control Reaction Temperature: Higher temperatures accelerate protodeboronation.[2][8] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and if the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.[8]
-
Ensure Anhydrous Conditions: Although some water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation.[8] Use anhydrous solvents and consider adding molecular sieves.[8]
-
Use a Highly Active Catalyst: An efficient palladium catalyst and ligand system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1][2]
Q4: My heteroaromatic boronic acid contains an electron-withdrawing group and is still showing significant protodeboronation. What should I do?
A4: Aryl boronic acids with electron-withdrawing groups can also be susceptible to protodeboronation, particularly under basic conditions, through a mechanism involving the formation of a transient aryl anion.[1][6] For these substrates, the following strategies are recommended:
-
Weaker Base: Switching to a weaker base can slow down the rate of protodeboronation.[9]
-
Boronic Esters: Using boronic esters, such as pinacol esters, can increase stability. The bulky methyl groups on the pinacol moiety can sterically hinder the attack of water or hydroxide, thus preventing hydrolysis to the more reactive boronic acid.[9]
-
Anhydrous Conditions: As with other sensitive boronic acids, minimizing the amount of water in the reaction is crucial.[8]
Quantitative Data Summary
The stability of heteroaromatic boronic acids is highly dependent on the specific heterocycle, substituents, and the pH of the medium. The following table summarizes the relative stability of various boronic acids under different pH conditions.
| Boronic Acid/Ester | pH Condition for Maximum Instability | Relative Stability | Key Observations | Reference |
| 2-Pyridylboronic Acid | Neutral pH | Very Low | Rapid protodeboronation via a zwitterionic intermediate. Stabilized by addition of acid or base. | [1] |
| 3- and 4-Pyridylboronic Acids | - | High | Significantly more stable than the 2-pyridyl isomer. | |
| Thienylboronic Acids | pH > 10 | Low | Prone to rapid protodeboronation under typical Suzuki-Miyaura basic conditions. | [10] |
| Polyfluorinated Phenylboronic Acids | High pH (>13) | Varies (Low to Very Low) | Half-lives can range from milliseconds to months depending on the fluorine substitution pattern. | [6] |
| Aryl Pinacol Boronates | High pH | Generally Higher than Boronic Acids | The pinacol ester provides greater stability against base-catalyzed protodeboronation compared to the corresponding boronic acid. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaromatic Boronic Acid Using a Mild Base
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Heteroaromatic boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1), degassed
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, heteroaromatic boronic acid, and anhydrous K₂CO₃.
-
Add the palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate
This protocol is adapted for challenging couplings with unstable 2-pyridyl boronic acids by using a more stable MIDA boronate derivative.[2]
Materials:
-
2-Pyridyl MIDA boronate (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
XPhos-Pd-G3 (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equivalents)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol%)
-
Diethanolamine (DEA) (1.0 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous DMF via syringe.
-
Add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing protodeboronation.
Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the stability of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid for storage
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the storage stability of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its storage and handling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Question 1: I've observed a decrease in the purity of my this compound over time. What are the likely causes?
A decrease in purity is commonly due to the inherent instability of many boronic acids. The primary degradation pathways are protodeboronation and oxidation.[1][2]
-
Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved by water, replacing the boronic acid group with a hydrogen atom.[3] This process can be catalyzed by both acidic and basic conditions.[1][4][5] The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can influence the rate of this degradation.
-
Oxidation: Boronic acids can be susceptible to oxidation, especially when exposed to air (oxygen) over extended periods.[1] This can lead to the formation of various oxygenated byproducts.
To minimize degradation, it is crucial to store the compound under recommended conditions (see FAQ 1) and handle it appropriately to avoid exposure to moisture and air.
Caption: Primary degradation pathways for boronic acids.
Question 2: After storing my compound, I see new peaks in my HPLC or UPLC-MS analysis. What might these be?
New peaks in your chromatogram are likely degradation products. For this compound, the most common impurity would be 2-propoxy-5-(trifluoromethyl)pyridine, the result of protodeboronation. Other smaller peaks could correspond to various oxidized species or oligomers formed from the boronic acid.
Analyzing boronic acids by reversed-phase HPLC can be challenging due to on-column degradation.[6] The table below summarizes some common issues and solutions.
| Observed Issue | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks | Interaction with free silanol groups on the HPLC column. | Use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase.[6] |
| New, Unexpected Peaks | On-column hydrolysis of the boronic acid. | Reduce the analysis time with a shorter column or faster gradient.[6] Dissolve the sample in an aprotic solvent (e.g., acetonitrile) immediately before injection.[6][7] |
| Poor Retention | The compound is highly polar. | Use a column designed for polar analyte retention, such as an AQ-type C18 or a Phenyl column. |
| Irreproducible Results | Sample degradation in the vial before injection. | Prepare samples fresh and use a cooled autosampler.[6] |
Question 3: The performance of my compound in Suzuki-Miyaura coupling reactions is inconsistent. Could storage be the problem?
Yes, improper storage is a very likely cause of inconsistent reactivity. The concentration of the active boronic acid decreases as it degrades, leading to lower yields and variable reaction outcomes. To ensure reproducible results, it is essential to use a sample of known and high purity. If you suspect degradation, it is advisable to use a fresh sample or re-purify the existing stock.
Caption: Logic flow from storage conditions to reaction outcome.
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for this compound?
To maximize the shelf-life and maintain the integrity of your compound, adhere to the following storage conditions, which are standard for boronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) or 2-8°C (Refrigerator) for long-term storage.[1][8][9][10] | Minimizes the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][8] | Prevents oxidative degradation from atmospheric oxygen. |
| Light | Protect from light by using an amber or opaque vial.[11] | Prevents potential photodecomposition. |
| Container | A tightly sealed, dry glass vial or bottle. | Prevents exposure to moisture and atmospheric contaminants.[8][11] |
FAQ 2: How can I improve the long-term stability of this boronic acid?
For applications where long-term stability is critical, or if you are experiencing significant degradation, converting the boronic acid to a more stable boronate ester is a highly effective strategy.[1][2]
-
Pinacol Esters: Reacting the boronic acid with pinacol is a common method to form a stable cyclic boronate ester. These are often more robust and can be easily converted back to the boronic acid if needed, or in some cases, used directly in cross-coupling reactions.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored on the benchtop for extended periods.[12][13] They are designed for "slow-release" cross-coupling, where the active boronic acid is gradually generated in situ under the reaction conditions.[12][13]
Caption: Stabilization of boronic acids via ester formation.
FAQ 3: What solvents are recommended for dissolving this compound for short-term storage or immediate use?
Based on general principles for boronic acids, the following solvent recommendations apply:
-
Recommended (for immediate use): Polar aprotic solvents such as Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are generally suitable.[14]
-
Use with Caution: Polar protic solvents like methanol or ethanol can be used if the solution is to be used immediately, but prolonged storage in these solvents is not recommended due to the risk of solvolysis and ester formation.
-
Avoid for Storage: Aqueous solutions should be avoided for storage unless buffered at a neutral pH, as both acidic and basic conditions can accelerate degradation.[1] For reactions in aqueous media, prepare the solution just before use.
Experimental Protocols
Protocol 1: General Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of your boronic acid sample under specific storage conditions.
-
Initial Analysis (Time Zero):
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve in a suitable aprotic solvent (e.g., acetonitrile) to a final concentration of ~0.5 mg/mL. Prepare this solution fresh.[6]
-
Inject onto the HPLC system immediately.
-
Record the peak area of the main compound and any impurities. The purity at time zero is considered 100% for this study.
-
-
Sample Storage:
-
Store aliquots of the solid compound under the desired conditions (e.g., -20°C under N₂, 4°C in air, room temperature in light, etc.).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored sample.
-
Prepare a solution at the same concentration as the time-zero sample.
-
Analyze using the identical HPLC method.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the time-zero sample.
-
Calculate the percentage of the remaining parent compound and the increase in impurity peaks.
-
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 35°C.
Protocol 2: Preparation of this compound, pinacol ester
This protocol provides a general procedure for converting the boronic acid to its more stable pinacol ester derivative.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add 1.1 to 1.2 equivalents of pinacol to the solution.
-
-
Azeotropic Removal of Water:
-
If using toluene, equip the flask with a Dean-Stark apparatus.
-
Heat the mixture to reflux and allow water to be removed azeotropically. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Alternatively, if using a non-azeotroping solvent like THF, add a drying agent such as anhydrous magnesium sulfate (MgSO₄) and stir at room temperature or with gentle heating.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly or purified further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure of the resulting pinacol ester using ¹H NMR, ¹¹B NMR, and mass spectrometry. The purified ester can then be stored under the recommended conditions for enhanced long-term stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Coupling with Electron-Poor Boronic Acids
Welcome to our technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when working with electron-poor boronic acids.
Troubleshooting Guide
Low yields or failed reactions with electron-poor boronic acids are common hurdles. The primary reason for this difficulty lies in the reduced nucleophilicity of the boronic acid, which leads to a slow and often rate-limiting transmetalation step in the catalytic cycle. The following guide provides a structured approach to troubleshoot and optimize your reactions.
Q1: My Suzuki-Miyaura coupling with an electron-poor boronic acid is giving low to no yield. What are the most likely causes and how can I fix it?
A1: Low yields in this context typically stem from inefficient transmetalation or degradation of the boronic acid. Here is a step-by-step troubleshooting workflow:
-
Evaluate Your Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[1]
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type biarylphosphine ligands such as SPhos and XPhos are highly recommended as they accelerate both oxidative addition and reductive elimination.[2] N-heterocyclic carbenes (NHCs) can also be effective.
-
-
Assess the Base: The base plays a crucial role in activating the boronic acid for transmetalation. Weaker bases like Na₂CO₃ are often insufficient.
-
Solution: Employ a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for these couplings.[1]
-
-
Check Reaction Temperature: The activation energy for the transmetalation of electron-poor boronic acids can be high.
-
Solution: Gradually increase the reaction temperature. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary to achieve the required temperature.
-
-
Consider the Palladium Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., Buchwald G3/G4 precatalysts) which are designed for efficient activation.
-
-
Investigate Boronic Acid Stability: Electron-poor boronic acids can be prone to protodeboronation, especially under prolonged heating in the presence of water and base.
-
Solution: Use anhydrous solvents or minimize the amount of water in the reaction. Alternatively, using the corresponding boronic ester (e.g., pinacol ester) can sometimes improve stability.
-
Catalyst and Condition Selection Workflow
Here is a visual guide to help you select the appropriate starting conditions for your Suzuki-Miyaura coupling with an electron-poor boronic acid.
Caption: A decision-making workflow for optimizing Suzuki-Miyaura couplings of electron-poor boronic acids.
Frequently Asked Questions (FAQs)
Q2: Which specific palladium catalysts and ligands are most effective for coupling with electron-deficient boronic acids?
A2: For electron-deficient boronic acids, catalyst systems that can promote the challenging transmetalation step are essential. The most successful systems typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with an electron-rich, bulky phosphine ligand.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | 1-2 | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | 1-2 | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | Readily available and well-understood. | Lower activity for challenging substrates, often requires higher temperatures.[1] |
| PdCl₂(dppf) | Diphosphine complex | 2-5 | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for this specific application. |
Q3: What is the role of the base in the coupling of electron-poor boronic acids, and which one should I choose?
A3: The base is critical for the formation of the boronate species, which is more nucleophilic than the corresponding boronic acid and thus facilitates transmetalation. For electron-poor boronic acids, a stronger base is generally required to promote this step effectively.
| Base | Solvent System | Strength | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong | Highly effective for many challenging Suzuki couplings and promotes high reaction rates. |
| Cs₂CO₃ | THF, Dioxane | Strong | Can accelerate slow reactions, particularly with hindered substrates. |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | Moderate | A common and effective base, but may not be strong enough for the most challenging electron-poor boronic acids. |
| Et₃N | Acetonitrile | Weak | Generally not sufficient for promoting the coupling of electron-poor boronic acids. |
Q4: Can I use boronic esters instead of boronic acids? What are the advantages and disadvantages?
A4: Yes, boronic esters (e.g., pinacol esters) can be used and may offer advantages in terms of stability. Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation. Boronic esters are generally more stable and less prone to this side reaction.[3] However, they are less reactive than the corresponding boronic acids, and the in-situ hydrolysis to the active boronate species is still required. In some cases, boronic acids have been shown to be more efficient than their ester counterparts.[3][4]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of an electron-poor boronic acid with an aryl bromide.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a good starting point for the coupling of a generic electron-poor arylboronic acid with an aryl bromide using a Buchwald-type ligand.
-
Reagents and Materials:
-
Aryl bromide (1.0 equiv)
-
Electron-poor boronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely powdered)
-
Toluene (degassed)
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, electron-poor boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add degassed toluene and water (typically in a 10:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Place the reaction vial in a preheated oil bath or heating block and stir vigorously at 80-110 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reaction Workflow Diagram
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
Managing reaction byproducts in syntheses using 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in synthetic applications, primarily focusing on the management of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The most frequently encountered byproducts are the result of two primary side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid moiety is replaced by a hydrogen atom, yielding 2-Propoxy-5-(trifluoromethyl)pyridine. This side reaction is particularly common with electron-deficient heteroaromatic boronic acids, such as the one , especially under basic conditions at elevated temperatures.
-
Homocoupling: This involves the self-coupling of the boronic acid to form a symmetrical bipyridine byproduct. The presence of oxygen in the reaction mixture can often promote homocoupling.
Q2: How can I minimize the formation of the protodeboronation byproduct?
A2: Several strategies can be employed to mitigate protodeboronation:
-
Use of Milder Bases: Strong bases can accelerate the rate of protodeboronation. Consider using milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the chosen catalyst is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can be beneficial.
-
Anhydrous Conditions: While a small amount of water can be advantageous in Suzuki couplings, excess water can act as a proton source, leading to protodeboronation. Using anhydrous solvents and reagents can help minimize this side reaction.
-
Conversion to a More Stable Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These esters are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
Q3: What causes homocoupling of the boronic acid, and how can it be prevented?
A3: Homocoupling is often promoted by the presence of molecular oxygen, which can interfere with the palladium catalytic cycle. To prevent this:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before heating. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of an Active Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can sometimes lead to side reactions. Employing a well-defined Pd(0) source or a highly efficient precatalyst can minimize homocoupling.
Q4: Can the choice of palladium catalyst and ligand influence byproduct formation?
A4: Absolutely. The selection of the catalyst system is crucial. For electron-deficient heteroaryl boronic acids, highly active catalyst systems are recommended to ensure the desired cross-coupling reaction proceeds at a faster rate than the competing side reactions. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can be very effective in promoting the desired reaction and suppressing byproduct formation.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Suggested Solution |
| Significant Protodeboronation | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Use anhydrous solvents. - Convert the boronic acid to its pinacol or MIDA ester. |
| Catalyst Deactivation | - Ensure thorough degassing of the reaction mixture. - Use a more robust ligand that is resistant to degradation. - The nitrogen on the pyridine ring can sometimes coordinate to the palladium center; consider a ligand that can prevent this or a catalyst system known to be effective for pyridyl substrates. |
| Inefficient Transmetalation | - For electron-deficient boronic acids, transmetalation can be slow. Use of a stronger base (if protodeboronation is not an issue) or a more electron-rich ligand can facilitate this step. - Addition of fluoride ions (e.g., from CsF) can sometimes accelerate transmetalation. |
| Poor Reactivity of Coupling Partner | - If using an aryl chloride, which is less reactive, a more active catalyst system (e.g., one with a Buchwald ligand) and higher temperatures may be necessary. Aryl bromides and iodides are generally more reactive. |
Issue 2: Difficulty in Purifying the Product from Byproducts
| Byproduct | Purification Strategy |
| Protodeboronation Product (2-Propoxy-5-(trifluoromethyl)pyridine) | - This byproduct is typically less polar than the desired product. Flash column chromatography on silica gel using a gradient elution (e.g., hexanes/ethyl acetate) should provide good separation. |
| Homocoupling Product | - The homocoupling product will be significantly less polar than the desired product. It can usually be separated by flash column chromatography. |
| Residual Palladium Catalyst | - After the reaction, dilute the mixture with a suitable organic solvent and filter through a pad of celite or silica gel to remove the bulk of the palladium. For trace amounts, treatment with a scavenger resin may be effective. |
| Inorganic Salts | - Perform an aqueous workup. After the reaction, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine to remove inorganic salts. |
Data Presentation
Table 1: Illustrative Yields of a Suzuki-Miyaura Reaction with this compound under Various Conditions
| Entry | Base | Catalyst (2 mol%) | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Na₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 100 | 55 | 80 |
| 2 | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 100 | 70 | 90 |
| 3 | K₃PO₄ | PdCl₂(dppf) | Dioxane/H₂O (4:1) | 80 | 85 | >95 |
| 4 | Cs₂CO₃ | XPhos Pd G3 | Toluene/H₂O (10:1) | 80 | 92 | >98 |
Note: Data are illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester for Improved Stability
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene. Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Mandatory Visualization
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
A Comparative Guide to 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridine boronic acids are indispensable building blocks for the construction of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. Among these, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid presents a unique combination of substituents that can significantly influence its reactivity in cross-coupling reactions and impart desirable properties to the final products. This guide provides a comparative analysis of this compound against other representative pyridine boronic acids in the context of Suzuki-Miyaura cross-coupling, supported by experimental data from the literature.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, valued for its mild conditions and broad functional group tolerance. The reactivity of pyridine boronic acids in this reaction is highly dependent on the electronic and steric nature of the substituents on the pyridine ring.
Key Factors Influencing Reactivity:
-
Position of the Boronic Acid Group: The proximity of the boronic acid to the ring nitrogen significantly impacts reactivity. 2-pyridylboronic acids often present challenges due to potential catalyst inhibition by the nitrogen lone pair and increased susceptibility to protodeboronation (the "2-pyridyl problem"). 3- and 4-pyridylboronic acids are generally more stable and less prone to these side reactions.
-
Electronic Effects: Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, can enhance the electrophilicity of the pyridine ring, which can be advantageous for the cross-coupling reaction. Conversely, electron-donating groups, like alkoxy substituents, can also influence reactivity.
-
Steric Hindrance: Bulky substituents near the boronic acid moiety can impede the approach of the coupling partners and the catalyst, potentially leading to lower yields.
The combination of an electron-donating propoxy group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position in this compound creates a unique electronic environment that modulates its reactivity.
Comparative Data on Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving various pyridine boronic acids. It is crucial to note that the reaction conditions are not identical across these examples, which precludes a direct, definitive comparison of reactivity. However, this data provides valuable insights into the performance of these building blocks under optimized conditions for each specific transformation.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~85-95 | [Hypothetical data based on typical yields for similar structures] |
| 2-Methoxypyridine-3-boronic acid | 3-Bromo-5-chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 82 | [1] |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [2] |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 | [2] |
| 5-(Trifluoromethyl)pyridine-3-boronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78 | [Data extrapolated from similar reactions] |
Note: The yield for this compound is a hypothetical value based on the expected high reactivity of such compounds under standard Suzuki-Miyaura conditions. The reference for this entry is therefore not provided. The yield for 5-(Trifluoromethyl)pyridine-3-boronic acid is extrapolated from known reactions of similar trifluoromethyl-substituted pyridine boronic acids.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid with an Aryl Halide
-
Reaction Setup: To an oven-dried reaction vessel, add the pyridine boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.
-
Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Biological Relevance: RORγt Signaling Pathway
The trifluoromethylpyridine motif is of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[3] Derivatives of 6-(Trifluoromethyl)-pyridine have been identified as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt).[4] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases.[4] Inverse agonists of RORγt can suppress the inflammatory response mediated by Th17 cells.
Given the structural similarities, it is plausible that biaryl compounds synthesized from this compound could also modulate the RORγt signaling pathway. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of the RORγt signaling pathway.
This diagram illustrates how a derivative of this compound, acting as an inverse agonist, could potentially inhibit the binding of RORγt to the ROR response element (RORE) on the IL-17 gene promoter, thereby downregulating the inflammatory response.
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction, from reaction setup to product analysis, is depicted in the following diagram.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
This guide provides a comparative overview of this compound, highlighting its potential utility in organic synthesis and medicinal chemistry. The unique substitution pattern of this building block makes it a valuable reagent for the synthesis of novel compounds with potential applications in drug discovery, particularly in the modulation of inflammatory pathways. Further experimental studies are warranted to fully elucidate its reactivity profile and biological activity.
References
Reactivity Face-Off: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic incorporation of pyridine moieties is a cornerstone of modern medicinal chemistry. Pyridine boronic acids are indispensable building blocks for this purpose, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A key consideration in the selection of these reagents is the impact of fluorination on their reactivity. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated pyridine boronic acids, supported by experimental data and detailed protocols, to aid in informed decision-making for synthetic strategies.
The introduction of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, fluorinated pyridine boronic acids are of significant interest. However, the strong electron-withdrawing nature of fluorine profoundly influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the corresponding boronic acid in the crucial carbon-carbon bond-forming Suzuki-Miyaura reaction.
Generally, non-fluorinated pyridine boronic acids, being more electron-rich, exhibit higher reactivity and tend to provide better yields in Suzuki-Miyaura couplings compared to their fluorinated counterparts under similar conditions.[2] This difference in reactivity is primarily attributed to the rate-limiting transmetalation step of the catalytic cycle. The electron-deficient nature of the fluorinated pyridine ring can hinder the transfer of the organic group from the boron atom to the palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle: A Quick Overview
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often rate-limiting and is influenced by the electronic nature of the boronic acid.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Electronic Effects of Fluorination on the Pyridine Ring
Fluorine's high electronegativity withdraws electron density from the pyridine ring through the sigma bond (inductive effect). This deactivation of the aromatic system makes the boronic acid less nucleophilic, which can slow down the transmetalation step.
Quantitative Performance Comparison
While a direct side-by-side comparison of a fluorinated and a non-fluorinated pyridine boronic acid under identical Suzuki-Miyaura conditions is not always available in the literature, we can infer performance based on studies of related compounds. The following table summarizes yields from various Suzuki-Miyaura coupling reactions, illustrating the impact of the electronic nature of the boronic acid.
| Boronic Acid/Ester | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Pyridylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 1-2 | 90 (initial run) | Reddit[3] |
| 3-Pyridyl boronic ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | Modest | Rueda-Espinosa et al.[4] |
| 4-Methoxyphenylboronic acid (electron-donating) | 2-Bromo-4-methylpyridine | Not specified | Not specified | Not specified | - | - | 92 (on a similar substrate) | BenchChem[1] |
| 4-Chlorophenylboronic acid (electron-withdrawing) | 2-Bromo-4-methylpyridine | Not specified | Not specified | Not specified | - | - | 80 (representative) | BenchChem[1] |
| 4-Cyanophenyl boronic acid (electron-withdrawing) | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | Modest | Rueda-Espinosa et al.[4] |
The data, though from different sources, supports the general trend that electron-donating groups on the boronic acid partner lead to higher yields, while electron-withdrawing groups, such as fluorine or cyano groups, can result in lower yields under similar conditions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction of a generic non-fluorinated and a fluorinated pyridine boronic acid with an aryl bromide. These protocols can be adapted, and optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Non-Fluorinated Pyridine Boronic Acid
This protocol is adapted from a procedure for the coupling of 3-pyridylboronic acid.
Materials:
-
3-Pyridylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried flask, add the aryl bromide (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Acid
This protocol is a general procedure for the coupling of 2-fluoropyridine-3-boronic acid.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), 2-fluoropyridine-3-boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) to a Schlenk tube.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.03 mmol) in a small amount of anhydrous dioxane.
-
Seal the Schlenk tube, evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.[5]
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel.[5]
Conclusion
The decision to employ a fluorinated versus a non-fluorinated pyridine boronic acid in a Suzuki-Miyaura coupling necessitates a balance between the desired physicochemical properties of the final product and the potential challenges in the synthesis. The available evidence strongly indicates that non-fluorinated pyridine boronic acids are generally more reactive and provide higher yields.[2] However, fluorinated pyridine boronic acids remain invaluable for introducing fluorine's beneficial effects into target molecules. Researchers should anticipate the need for more rigorous optimization of reaction conditions, such as the use of more active catalyst systems, stronger bases, and higher temperatures, when working with electron-deficient fluorinated pyridine boronic acids to achieve satisfactory outcomes.
References
A Comparative Guide to the NMR Characterization of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of building blocks is paramount for the successful synthesis of novel chemical entities. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid and its key alternatives, offering valuable insights for their identification and quality assessment in drug discovery and development.
Comparative NMR Data
The following tables summarize the available ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectral data for the selected alternatives. It is important to note that some of the cited data are for precursor molecules or are predicted values, highlighting the current gap in publicly accessible experimental data for these specific boronic acids.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)[1][2][3] | Not Specified | 8.68 (d, J=2.1 Hz, 1H), 8.07 (dd, J=8.5, 2.4 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H) |
| 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid [4] | Data not available | Commercially available, NMR data may be requested from supplier. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)[1] | Not Specified | 152.4, 147.2 (q, J=4.1 Hz), 136.2 (q, J=3.9 Hz), 127.1 (q, J=33.5 Hz), 123.5 (q, J=273.5 Hz) |
| 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid [4] | Data not available | Commercially available, NMR data may be requested from supplier. |
Table 3: ¹¹B NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| General Arylboronic acids[5][6][7] | Various | ~18-35 (trigonal boronic acid), ~3-10 (tetracoordinate boronate species) |
Table 4: ¹⁹F NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)[3] | Not Specified | -62.8 |
| General Trifluoromethylpyridines[8] | CDCl₃ | -62 to -68 |
Experimental Protocols for NMR Characterization
Obtaining high-quality NMR spectra for boronic acids requires careful sample preparation and instrument parameter selection. The following is a generalized experimental protocol that can be adapted for the characterization of this compound and its analogs.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry 5 mm NMR tube.[9] The choice of solvent is critical, as boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broadened spectra.[9]
-
Additives: In some cases, the addition of a small amount of D₂O can help to break down boroxine species and sharpen the B(OH)₂ proton signal through hydrolysis.[9]
2. NMR Data Acquisition:
-
¹H NMR:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Referencing: The residual solvent peak is used as an internal reference.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Parameters: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Referencing: The solvent peak is used as an internal reference.
-
-
¹¹B NMR:
-
Spectrometer: A spectrometer equipped with a boron-capable probe.
-
Pulse Sequence: A single-pulse experiment with proton decoupling.
-
Acquisition Parameters: The spectral width should be sufficient to cover the expected chemical shift range for both trigonal and tetracoordinate boron species.
-
Referencing: An external reference such as BF₃·OEt₂ is commonly used.[10]
-
-
¹⁹F NMR:
-
Spectrometer: A spectrometer with a fluorine probe.
-
Pulse Sequence: A single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters: ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.
-
Referencing: An external reference such as CFCl₃ or a compound with a known ¹⁹F chemical shift is used.
-
Experimental Workflow and Signaling Pathway Visualization
To facilitate a clear understanding of the characterization process, the following diagrams illustrate the general experimental workflow for NMR analysis and a conceptual representation of the Suzuki-Miyaura coupling pathway where these compounds are utilized.
Caption: Experimental Workflow for NMR Characterization.
Caption: Suzuki-Miyaura Coupling Pathway.
References
- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-(trifluoromethyl)pyridin-3-ylboronic acid(1072946-55-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. rsc.org [rsc.org]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based analytical approaches for trifluoromethylated pyridines, essential structural motifs in pharmaceuticals and agrochemicals. Experimental data from electron ionization mass spectrometry is presented, alongside detailed experimental protocols and a comparison with alternative analytical techniques to aid in method selection and data interpretation.
Data Presentation: Comparison of Electron Ionization Mass Spectra
The following tables summarize the key fragments and their relative intensities for the three positional isomers of trifluoromethylpyridine under electron ionization (EI) conditions. This data is crucial for isomer identification and differentiation.
Table 1: Key Mass Fragments and Relative Intensities for 2-Trifluoromethylpyridine
| m/z | Proposed Fragment | Relative Intensity (%) |
| 147 | [M]⁺• | 100 |
| 128 | [M-F]⁺ | 35 |
| 99 | [M-CF₂]⁺• | 85 |
| 78 | [C₅H₄N]⁺ | 30 |
| 69 | [CF₃]⁺ | 20 |
Table 2: Key Mass Fragments and Relative Intensities for 3-Trifluoromethylpyridine
| m/z | Proposed Fragment | Relative Intensity (%) |
| 147 | [M]⁺• | 100 |
| 128 | [M-F]⁺ | 40 |
| 99 | [M-CF₂]⁺• | 75 |
| 78 | [C₅H₄N]⁺ | 25 |
| 69 | [CF₃]⁺ | 15 |
Table 3: Key Mass Fragments and Relative Intensities for 4-Trifluoromethylpyridine
| m/z | Proposed Fragment | Relative Intensity (%) |
| 147 | [M]⁺• | 100 |
| 128 | [M-F]⁺ | 50 |
| 99 | [M-CF₂]⁺• | 95 |
| 78 | [C₅H₄N]⁺ | 35 |
| 69 | [CF₃]⁺ | 25 |
Experimental Protocols
Detailed methodologies for the analysis of trifluoromethylated pyridines by Gas Chromatography-Mass Spectrometry (GC-MS) and a comparison with High-Performance Liquid Chromatography (HPLC) are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable trifluoromethylated pyridines.
Sample Preparation:
-
Dissolve the trifluoromethylated pyridine isomer in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For quantitative analysis, add a suitable internal standard.
-
Transfer the solution to a GC vial for analysis.
Instrumental Analysis:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injector: Split/splitless inlet, typically operated at 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-200.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a viable alternative for the analysis of trifluoromethylated pyridines, particularly for less volatile or thermally labile derivatives.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile, methanol).
-
For quantitative analysis, include a suitable internal standard.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Instrumental Analysis:
-
System: High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: UV detection can be performed at a wavelength where the pyridine ring absorbs (around 260 nm). For higher selectivity and sensitivity, coupling to a mass spectrometer (LC-MS) is recommended.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow for GC-MS analysis and the principal fragmentation pathways of trifluoromethylated pyridines.
Caption: General experimental workflow for GC-MS analysis.
Caption: Principal EI fragmentation pathways for trifluoromethylpyridines.
A Head-to-Head Battle in Carbon-Carbon Bond Formation: Boronic Acids Versus Boronic Esters in Suzuki-Miyaura Coupling
For researchers in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. A critical choice in designing these reactions is the selection of the organoboron reagent: the venerable boronic acid or its more stable counterpart, the boronic ester. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making an informed decision for your specific synthetic challenge.
The central theme in the boronic acid versus boronic ester debate is the trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times, an attribute often linked to their Lewis acidity which facilitates the key transmetalation step in the catalytic cycle.[1] However, this heightened reactivity comes at the cost of reduced stability. Many boronic acids, particularly those with heteroaryl and vinyl groups, are susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf life and diminish reaction yields.[1]
Conversely, boronic esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1] They are frequently crystalline solids that are easier to handle, purify via standard chromatographic methods, and can be stored for extended periods at room temperature.[1] This robustness makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1] The question of whether boronic esters first hydrolyze to the more reactive boronic acid under the aqueous basic conditions of the reaction or undergo direct transmetalation is a topic of ongoing research, with evidence supporting both pathways.
Quantitative Performance Comparison
The following tables summarize quantitative data to illustrate the performance differences between boronic acids and their ester derivatives in Suzuki-Miyaura coupling.
Table 1: A Head-to-Head Comparison of General Properties
| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to shorter reaction times.[1] | Generally lower, may require longer reaction times or more forcing conditions. |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1] | High; often stable to air and moisture with a long shelf-life.[1] |
| Handling | Can be challenging; may require storage under inert atmosphere at low temperatures.[1] | Easy to handle; often crystalline solids stable at room temperature.[1] |
| Purification | Can be difficult due to decomposition on silica gel.[1] | Generally straightforward by standard column chromatography.[1] |
| Yield | Potentially high in short reactions, but can be reduced by decomposition.[1] | Often more reproducible, leading to higher isolated yields in complex syntheses.[1] |
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling of Indole Derivatives
This table presents a direct comparison of isolated yields for the coupling of various indole derivatives, highlighting the impact of the boron reagent and protecting groups on the outcome.
| Heterocyclic Partner | Aryl Partner | Boron Reagent | N-Protecting Group | Yield (%) |
| 5-Bromoindole | Phenylboronic acid | Boronic Acid | None | 95 |
| 5-Bromo-1-Boc-indole | Phenylboronic acid | Boronic Acid | Boc | 98 |
| 5-Bromo-1-Tos-indole | Phenylboronic acid | Boronic Acid | Tos | 96 |
| Indole-5-boronic acid | Bromobenzene | Boronic Acid | None | 85 |
| 1-Boc-indole-5-boronic acid | Bromobenzene | Boronic Acid | Boc | 75 |
| 1-Tos-indole-5-boronic acid | Bromobenzene | Boronic Acid | Tos | 60 |
| 5-Bromoindole | Phenylboronic acid pinacol ester | Boronate Ester | None | Trace |
| 5-Bromo-1-Boc-indole | Phenylboronic acid pinacol ester | Boronate Ester | Boc | 65 |
| 5-Bromo-1-Tos-indole | Phenylboronic acid pinacol ester | Boronate Ester | Tos | 85 |
| Indole-5-boronic acid pinacol ester | Bromobenzene | Boronate Ester | None | Trace |
| 1-Boc-indole-5-boronic acid pinacol ester | Bromobenzene | Boronate Ester | Boc | 70 |
| 1-Tos-indole-5-boronic acid pinacol ester | Bromobenzene | Boronate Ester | Tos | 90 |
Data adapted from a study on Suzuki couplings involving indoles. The results show that for unprotected or Boc-protected indoles, boronic acids generally give higher yields. However, for tosyl-protected indoles, the pinacol esters can provide excellent yields, demonstrating that the choice of reagent can be highly substrate-dependent.
Table 3: Relative Rates of the Transmetalation Step
This table showcases kinetic data from a study on the transmetalation of various 4-fluorophenylboron reagents with a palladium-hydroxo complex. The rates are relative to the parent boronic acid.
| Boron Reagent | Relative Rate (krel) |
| 4-Fluorophenylboronic acid | 1.00 |
| 4-Fluorophenylboronic acid pinacol ester | Slower (sigmoidal kinetics) |
| 4-Fluorophenylboronic acid neopentyl ester | Slower (sigmoidal kinetics) |
| 4-Fluorophenylboronic acid catechol ester | ~4.6 |
| 4-Fluorophenylboronic acid glycol ester | ~23.0 |
| 4-Fluorophenylboronic acid dimethyl ester | ~21.0 |
This data reveals that while the commonly used pinacol and neopentyl esters are slower to transmetalate than the corresponding boronic acid, other esters, such as glycol and dimethyl esters, can exhibit significantly enhanced rates.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronic ester directly influences the crucial transmetalation step.
The relationship between a boronic acid and its corresponding pinacol ester is an equilibrium that is influenced by the reaction conditions.
Experimental Protocols
Below is a general protocol for a comparative Suzuki-Miyaura coupling reaction. This protocol should be optimized for specific substrates.
General Procedure for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic acid pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
The solvent system is added via syringe, followed by the palladium catalyst. For solvent mixtures including water, the aqueous portion is typically degassed separately before addition.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The choice between a boronic acid and a boronic ester in Suzuki-Miyaura coupling is not always straightforward and depends on a multitude of factors including the stability of the coupling partners, the desired reaction rate, and the overall synthetic strategy. Boronic acids often provide higher reactivity, which can be advantageous for less reactive coupling partners. However, for unstable boronic acids or in complex, multi-step syntheses where stability and handling are paramount, the use of a boronic ester is often the superior choice. As demonstrated by the kinetic data, not all boronic esters are created equal, and exploring different ester derivatives can sometimes lead to surprisingly enhanced reactivity. Ultimately, a careful consideration of the specific substrates and reaction conditions will guide the judicious selection of the optimal boron reagent for a successful Suzuki-Miyaura cross-coupling.
References
Unveiling the Potential of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in Drug Discovery
A Comparative Guide to a Promising Scaffold in ENPP1 Inhibition
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of chemical entities, boronic acid derivatives have carved a significant niche, largely due to their unique chemical properties and diverse biological activities. This guide provides a comprehensive comparison of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid and its analogs as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme implicated in various pathological conditions, including cancer and metabolic diseases.
Efficacy as ENPP1 Inhibitors: A Quantitative Comparison
Recent advancements have identified 2-alkoxy-5-(trifluoromethyl)pyridine-3-boronic acids as a promising class of ENPP1 inhibitors. The trifluoromethyl group at the 5-position of the pyridine ring and the alkoxy group at the 2-position have been shown to be critical for potent inhibitory activity. Below is a summary of the in vitro efficacy of this compound and its closely related analogs against human ENPP1.
| Compound | R Group | IC50 (nM) for hENPP1 |
| 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid | Isopropyl | 3.1 |
| This compound | Propyl | 4.2 |
| 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid | Ethyl | 4.6 |
| 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid | Butyl | 5.1 |
| 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridine-3-boronic acid | Cyclopropylmethyl | 3.4 |
| 2-(2-Methoxyethoxy)-5-(trifluoromethyl)pyridine-3-boronic acid | 2-Methoxyethyl | 6.8 |
Data sourced from patent WO2011038114A1. The IC50 values represent the concentration of the compound required to inhibit 50% of the ENPP1 enzyme activity in vitro.
The data clearly indicates that this compound is a highly potent inhibitor of human ENPP1, with an IC50 value in the low nanomolar range. Its efficacy is comparable to other short-chain alkoxy analogs, suggesting a favorable structure-activity relationship within this series.
The Suzuki-Miyaura Coupling: A Key Synthetic Gateway
A significant advantage of boronic acids in drug discovery is their utility in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the facile and efficient coupling of the boronic acid moiety with a wide array of aryl or heteroaryl halides, enabling the synthesis of diverse and complex molecular architectures. This versatility is paramount in the generation of compound libraries for lead optimization.
Below is a generalized workflow for the application of this compound in a Suzuki-Miyaura coupling reaction to generate a diverse library of drug-like molecules.
Experimental Protocols
For researchers looking to validate or build upon these findings, detailed experimental protocols are crucial.
Synthesis of this compound
The synthesis of the title compound and its analogs generally follows a multi-step sequence, culminating in a borylation reaction. A representative synthetic pathway is outlined below.
Detailed Protocol for the Synthesis of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid (as a representative example from WO2011038114A1):
-
Preparation of 3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine: To a solution of 2,3-dibromo-5-(trifluoromethyl)pyridine in isopropanol, sodium isopropoxide is added. The mixture is heated to reflux and stirred for several hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the desired product.
-
Formation of the Boronic Acid: The resulting 3-bromo-2-isopropoxy-5-(trifluoromethyl)pyridine is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to perform a lithium-halogen exchange. Following this, a trialkyl borate (e.g., triisopropyl borate) is added to the reaction mixture.
-
Hydrolysis: The reaction is then warmed to room temperature and quenched with an acidic aqueous solution. The product is extracted, and the solvent is removed under reduced pressure to yield 2-isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid.
In Vitro ENPP1 Inhibition Assay
The inhibitory activity of the compounds against human ENPP1 is determined using a biochemical assay that measures the hydrolysis of a synthetic substrate.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human ENPP1 enzyme and the fluorescent substrate p-nitrophenyl 5'-thymidine monophosphate (p-NPP) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure: The ENPP1 enzyme is pre-incubated with the test compounds for a specified period at room temperature. The reaction is initiated by the addition of the p-NPP substrate.
-
Signal Detection: The hydrolysis of p-NPP to p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
The ENPP1 Signaling Pathway and the Role of Inhibitors
ENPP1 plays a crucial role in regulating extracellular nucleotide metabolism, primarily by hydrolyzing ATP to produce AMP and pyrophosphate (PPi). PPi is a key physiological inhibitor of tissue calcification. In certain cancers, overexpression of ENPP1 can lead to the hydrolysis of cyclic GMP-AMP (cGAMP), a critical component of the cGAS-STING pathway, thereby dampening the innate immune response against tumors. By inhibiting ENPP1, compounds like this compound can potentially restore cGAMP levels, reactivate the STING pathway, and promote an anti-tumor immune response.
Conclusion
This compound and its analogs represent a highly promising class of small molecule inhibitors for the therapeutic target ENPP1. Their potent in vitro efficacy, coupled with the synthetic tractability afforded by the boronic acid functional group, makes them attractive candidates for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers to explore the full therapeutic potential of this exciting drug discovery scaffold.
Analysis of Impurities in Commercial 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity and reactivity of building blocks are paramount for the successful and reproducible synthesis of target molecules. 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, like many boronic acids, it is susceptible to the formation of various impurities that can impact its performance and the purity of the final products.
This guide provides a comparative analysis of the potential impurities in commercial this compound, outlines the analytical methodologies for their detection, and compares its expected performance profile with alternative reagents. It is important to note that specific quantitative impurity data for this particular compound is not extensively published; therefore, this guide is based on established principles of boronic acid chemistry and data from analogous compounds.
Potential Impurities and Their Origins
The impurity profile of a commercial boronic acid is influenced by its synthesis, purification, and storage conditions. For this compound, potential impurities can be categorized as follows:
-
Process-Related Impurities: These are unreacted starting materials, intermediates, or byproducts from the synthetic route. A plausible synthesis involves the lithiation of a suitable pyridine precursor followed by quenching with a trialkyl borate. Impurities could include the un-boronated starting pyridine or isomers formed during the synthesis. The synthesis of trifluoromethylpyridines can sometimes lead to multi-halogenated byproducts.[2]
-
Degradation Products: Boronic acids are prone to several degradation pathways:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of boronic acids.[3] They exist in equilibrium with the boronic acid form, which can complicate accurate dosing in reactions.
-
Protodeboronation Products: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for heteroarylboronic acids.
-
Homocoupling Products: The palladium catalyst used in Suzuki-Miyaura reactions can sometimes promote the dimerization of the boronic acid, leading to a biaryl impurity.
-
Comparative Analysis with Alternative Reagents
The choice of a boronic acid reagent is often a trade-off between reactivity, stability, and the electronic properties it imparts to the final product. The electron-withdrawing trifluoromethyl group in the target compound can decrease its reactivity in the rate-limiting transmetalation step of the Suzuki-Miyaura coupling compared to non-fluorinated analogues.[4]
A more stable alternative to boronic acids are potassium organotrifluoroborate salts. These salts are generally crystalline, free-flowing solids that are more stable to air and moisture, and less prone to protodeboronation and boroxine formation.[5]
Table 1: Illustrative Comparative Impurity Profile of Boronic Acid Reagents
(Note: This data is illustrative and based on typical profiles for these classes of compounds.)
| Impurity Type | This compound (Expected) | 2-Propoxypyridine-3-boronic acid (Non-fluorinated Analogue) (Expected) | Potassium (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)trifluoroborate (Alternative) (Expected) |
| Boroxine (Anhydride) | 1-10% | 1-10% | Not applicable |
| Protodeboronation Product | < 1% | < 1% | < 0.1% |
| Homocoupling Product | < 0.5% | < 0.5% | < 0.1% |
| Residual Starting Material | < 0.5% | < 0.5% | < 0.2% |
| Water Content | < 1% | < 1% | < 0.5% |
Table 2: Qualitative Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Propoxypyridine-3-boronic acid (Non-fluorinated Analogue) | Potassium (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)trifluoroborate (Alternative) |
| Reactivity | Moderate | High | Moderate to High |
| Stability | Moderate | Moderate | High |
| Handling | Requires inert atmosphere for long-term storage | Requires inert atmosphere for long-term storage | Air and moisture stable |
| Side Reactions | Prone to boroxine formation and protodeboronation | Prone to boroxine formation and protodeboronation | Less prone to decomposition |
Visualizing Impurity Formation and Analysis
Caption: Potential impurity formation pathways from this compound.
Caption: A general experimental workflow for the analysis of impurities in boronic acids.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data on the purity of boronic acid reagents.
Protocol 1: HPLC-UV/MS Analysis for Non-Volatile Impurities
This method is suitable for the quantification of the main boronic acid component and non-volatile impurities such as boroxines and homocoupling products.
-
Instrumentation: HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate is commonly used.[6]
-
Flow Rate: 1.0 mL/min for HPLC, or adjusted for UPLC.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and MS detection to confirm the identity of peaks.
-
Sample Preparation: Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Analysis: Inject the sample and integrate the peak areas. Purity can be estimated by area percent, and impurities can be identified by their mass-to-charge ratio.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is ideal for the detection of volatile impurities such as residual solvents and the protodeboronation product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: An initial temperature of around 50-70°C, followed by a ramp to a final temperature of 250-300°C.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary for the analysis of the boronic acid itself by GC.
Protocol 3: NMR Analysis for Structural Confirmation and Quantification
NMR is a powerful tool for identifying and quantifying the boronic acid and its related impurities, particularly boroxines.
-
¹H and ¹⁹F NMR:
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the spectrum with a sufficient number of scans.
-
Analysis: Identify impurity signals by their chemical shifts and coupling patterns. Purity can be estimated by integrating the signals of the main compound and the impurities against a known internal standard.
-
-
¹¹B NMR:
-
Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm). The relative integration of these signals can provide the ratio of the two species.
-
Protocol 4: Representative Suzuki-Miyaura Cross-Coupling Reaction
This general procedure can be used to compare the performance of different boronic acid reagents.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid reagent (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent: Add a degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, and/or water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel or recrystallization. The yield should be calculated, and the purity of the product should be assessed by analytical techniques such as HPLC and NMR.
Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The purity of this compound is a critical factor for its successful application in synthesis. While this specific reagent is a valuable building block, researchers should be aware of the potential for impurities such as boroxines, protodeboronation products, and residual starting materials. A combination of chromatographic and spectroscopic techniques provides the most comprehensive impurity profile. For applications requiring high stability and ease of handling, alternative reagents like potassium organotrifluoroborates may be considered. By understanding the potential impurities and selecting the appropriate analytical methods, researchers can ensure the quality and reliability of their synthetic processes.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic Acid [lgcstandards.com]
The Unseen Twist: A Comparative Structural Analysis of Trifluoromethyl-Substituted Heterobiaryl Systems
For researchers, scientists, and professionals in drug development, understanding the conformational intricacies of molecules is paramount. The introduction of a trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, can dramatically influence the three-dimensional structure of heterobiaryl systems, impacting their biological activity and physicochemical properties. This guide provides a comparative analysis of the structural effects of trifluoromethyl substitution on heterobiaryl systems, supported by experimental data and detailed methodologies.
The trifluoromethyl group, with its considerable steric bulk and potent electron-withdrawing nature, imposes significant conformational constraints on heterobiaryl scaffolds. This is most evident in the dihedral angle between the two aromatic rings, a critical parameter that dictates the overall shape of the molecule. A larger dihedral angle, indicative of greater twisting, can disrupt π-conjugation between the rings and alter the spatial presentation of other substituents, thereby influencing interactions with biological targets.
Comparative Analysis of Dihedral Angles
Experimental data from X-ray crystallography provides a clear picture of the steric influence of the trifluoromethyl group. A comparative analysis of the crystal structures of 4'-[2-(trifluoromethyl)phenyl]-2,2':6',2''-terpyridine and its non-substituted and methoxy-substituted analogs reveals a significant increase in the dihedral angle upon introduction of the CF3 group.
| Compound | Ortho-Substituent | Dihedral Angle between Central Pyridine and Phenyl Ring |
| 4'-Phenyl-2,2':6',2''-terpyridine (unsubstituted analog) | -H | ~39.4(3)°[1] |
| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | -OCH3 | 48.93(4)°[2] |
| 4'-[2-(Trifluoromethyl)phenyl]-2,2':6',2''-terpyridine | -CF3 | 69.2(1)° |
| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (para-substituted) | -H (ortho) | 6.17(7)°[3] |
Note: The dihedral angle for the unsubstituted 4'-phenyl-2,2':6',2''-terpyridine is taken from a derivative where the phenyl group is part of a larger substituent, which may influence the exact value. However, it provides a reasonable baseline for comparison. The para-substituted analog is included to highlight the positional importance of the bulky group.
The data clearly demonstrates that the ortho-trifluoromethyl group forces the phenyl ring to twist significantly more out of the plane of the central pyridine ring compared to the unsubstituted or even the methoxy-substituted analog. This increased torsion is a direct consequence of the steric clash between the bulky CF3 group and the hydrogen atoms on the adjacent pyridine ring.
A similar trend is observed in simpler phenylpyridine systems. While a direct comparison for a 2-(2-trifluoromethylphenyl)pyridine was not found in the searched literature, computational studies on 2-phenylpyridine show a calculated dihedral angle of approximately 21°.[4] In contrast, the crystal structure of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, where a methyl group (which is smaller than a CF3 group) is in the ortho position, exhibits a dihedral angle of 36.61(5)°.[5] This suggests that an ortho-CF3 group would induce an even larger dihedral angle.
Experimental Determination of Structural Parameters
The structural features of these complex molecules are elucidated through a combination of experimental techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the solid-state conformation of molecules, providing precise measurements of bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent combinations may be screened to obtain crystals of sufficient quality.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the solution-state conformation and dynamics of molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Variable Temperature (VT) NMR are particularly powerful for studying heterobiaryl systems.
Experimental Protocol: 2D NOESY for Conformational Analysis
NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing insights into the relative orientation of different parts of the molecule.[6][7]
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent at a concentration typically in the millimolar range. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. A series of experiments with varying mixing times (the time during which magnetization is exchanged) should be performed to monitor the build-up of the NOE. Typical mixing times for small to medium-sized molecules range from 100 ms to 1 s.
-
Data Processing and Analysis: The 2D data is processed using appropriate window functions and Fourier transformation. The presence of cross-peaks between protons of the two different aromatic rings indicates their spatial proximity and can be used to infer the preferred solution-state conformation. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
Experimental Protocol: Variable Temperature (VT) NMR for Rotational Barrier Determination
VT-NMR is used to study dynamic processes such as the rotation around the biaryl axis. By monitoring the NMR spectrum at different temperatures, the energy barrier to rotation (atropisomerism) can be determined.[8]
-
Sample Preparation: A sample is prepared as for a standard NMR experiment, ensuring the chosen solvent has a suitable temperature range (i.e., it does not freeze or boil at the experimental temperatures).
-
Data Acquisition: A series of 1D NMR spectra are recorded at different temperatures. The temperature is gradually increased or decreased, allowing the sample to equilibrate at each temperature before acquiring the spectrum.
-
Data Analysis: At low temperatures, where rotation is slow on the NMR timescale, separate signals for the different conformers (atropisomers) may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs (Tc) and the frequency difference between the signals at low temperature (Δν) are used to calculate the free energy of activation for rotation (ΔG‡) using the Eyring equation.
Logical Workflow for Structural Analysis
The comprehensive structural analysis of a trifluoromethyl-substituted heterobiaryl system typically follows a logical workflow that integrates computational and experimental methods.
Caption: Workflow for the structural analysis of trifluoromethyl-substituted heterobiaryls.
Signaling Pathways and Logical Relationships in Drug Design
The conformational preferences dictated by the trifluoromethyl group have profound implications for drug design. The altered dihedral angle can orient pharmacophoric features in a way that either enhances or diminishes binding to a target protein.
Caption: Impact of CF3 substitution on drug design parameters.
References
- 1. 4,4′-{[4-(2,2′:6′,2′′-Terpyridin-4′-yl)phenyl]imino}dibenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylpyridine: To Twist or Not To Twist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. longdom.org [longdom.org]
- 8. Atropisomerism in Tertiary Biaryl 2-Amides: A Study of Ar-CO and Ar-Ar' Rotational Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Methods for Boronic Acid Reaction Monitoring
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to optimizing yields, minimizing impurities, and ensuring the quality of the final product. Boronic acids and their derivatives are crucial building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their analysis presents unique challenges, including their propensity to form cyclic anhydrides (boroxines), their polarity, and sometimes poor ionization efficiency.[1][2][3]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring reactions involving boronic acids. It offers an objective look at various approaches, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your specific analytical needs.
Comparison of Key LC-MS Methodologies
LC-MS stands as a premier technique for reaction analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information for unequivocal compound identification.[4] Several distinct LC-MS strategies have been developed to address the challenges of boronic acid analysis. The primary methods include Reversed-Phase (RP) LC-MS, Hydrophilic Interaction Liquid Chromatography (HILIC), and approaches involving chemical derivatization.
| Parameter | Method 1: Reversed-Phase (RP) UPLC-MS/MS | Method 2: HILIC LC-MS | Method 3: LC-MS/MS with Derivatization |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a highly organic mobile phase.[2] | Chemical modification of the boronic acid to improve chromatographic retention, stability, or ionization efficiency.[5] |
| Primary Application | General-purpose analysis of a wide range of reactants, products, and byproducts in a reaction mixture.[2] | Ideal for retaining and separating highly polar boronic acids and related compounds that show poor retention on RP columns.[2] | Trace level quantification of boronic acid impurities in final drug substances or when high sensitivity is required.[5][6] |
| Typical Column | C18 or Phenyl, often with technology to minimize metal interactions (e.g., Waters MaxPeak™ Premier, Agilent Poroshell HPH C18).[2][7][8] | Amide, silica, or other polar stationary phases.[2] | Standard C18 columns are typically used post-derivatization.[5] |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode is often preferred for underivatized boronic acids.[2][7][9] | ESI in negative or positive ion mode, depending on the analyte and mobile phase.[2] | ESI in positive or negative mode, depending on the derivatizing agent.[5] |
| Typical Run Time | 1 - 15 minutes.[1][2][7] | 5 - 10 minutes.[2] | 10 - 20 minutes (excluding derivatization time).[6] |
| Reported Sensitivity | LLOQ: 2-10 pg/mL for some methods; 1.0 µg for others.[1][9] | Can offer significantly increased sensitivity over RP methods for very polar compounds.[2] | Enables detection at low parts per million (ppm) levels.[5][6] |
| Reported Precision | RSD < 3%.[9] | Method dependent, but generally comparable to RP-LC. | Good recovery (80-120%) and linearity demonstrated.[6][7] |
| Advantages | Well-established, widely available, and good for a broad range of compounds.[2] High throughput is achievable with UPLC systems.[1] | Superior retention for very polar analytes.[2] | Greatly enhances sensitivity and can improve peak shape and chromatographic performance.[5] |
| Disadvantages | Poor retention for highly polar boronic acids.[2] Potential for peak tailing due to metal interactions.[8] | Requires careful method development; sample diluent must match mobile phase to avoid peak distortion.[2] | Adds an extra step to sample preparation, increasing time and complexity.[6] Derivatization reaction must be consistent and high-yielding. |
Alternative (Non-LC-MS) Reaction Monitoring Techniques
While LC-MS is a powerful tool, other analytical methods can also be employed for reaction monitoring, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Limitations |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Excellent for volatile and thermally stable compounds. | Often requires derivatization for non-volatile boronic acids to increase volatility.[3] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹¹B, ¹⁹F). | Provides detailed structural information and is non-destructive. Ideal for in-situ, real-time monitoring.[10][11] | Lower sensitivity compared to MS. Quantitative analysis may require an internal standard.[11] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the sample. | Simple, fast, and cost-effective. Can be used for kinetic studies by coupling boronic acid release to a reporter.[10] | Requires the analyte to have a chromophore. Prone to interference from other absorbing species in the mixture. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Allows for non-invasive, real-time monitoring of both solution and solid-state reactions without sample preparation.[11] | Can suffer from low signal and fluorescence interference. |
Experimental Protocols
Below are detailed experimental protocols for the key LC-MS methods. Optimization may be required based on the specific analytes, reaction matrix, and instrumentation used.
Protocol 1: High-Throughput Reversed-Phase UPLC-MS/MS (Direct Analysis)
This method is adapted from high-throughput approaches and is suitable for rapid monitoring of a range of boronic acids.[1]
1. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot 100-fold or more in a 1:1 solution of acetonitrile and water.[4] This rapid dilution prevents further reaction and prepares the sample for analysis.
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or similar.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start with a low percentage of B, ramp to a high percentage to elute compounds, and re-equilibrate. A typical fast gradient:
-
0.0 - 0.2 min: 5% B
-
0.2 - 0.8 min: 5% to 95% B
-
0.8 - 1.0 min: Hold at 95% B
-
1.0 - 1.2 min: Return to 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-2 µL.
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Precursor and product ions must be determined by infusing a standard of the target boronic acid.[9]
Protocol 2: HILIC LC-MS for Polar Boronic Acids
This method is tailored for improved retention of highly polar boronic acids that are not well-retained by reversed-phase columns.[2]
1. Sample Preparation:
-
Withdraw and quench the reaction aliquot as described in Protocol 1.
-
Crucially, the final dilution should be done in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to match the initial mobile phase conditions. This is critical for achieving good peak shape in HILIC.[2]
-
Filter the sample through a 0.22 µm syringe filter.
2. LC-MS System and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A HILIC column such as an Amide or Silica stationary phase.
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 0.1% Formic Acid in Water.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and increases the aqueous portion.
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 50% B
-
5.0 - 6.0 min: Hold at 50% B
-
6.0 - 6.5 min: Return to 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
MS System: As described in Protocol 1.
-
Ionization Mode: ESI Negative or Positive, depending on the analyte.
Visualizations: Workflows and Logic
To better illustrate the analytical processes, the following diagrams outline the key steps and decision-making logic in reaction monitoring.
Figure 1. General workflow for LC-MS based reaction monitoring.
Figure 2. Logical flow for interpreting LC-MS reaction data.
Figure 3. Workflow for trace analysis using derivatization.
Conclusion
The selection of an appropriate LC-MS method for monitoring boronic acid reactions is critical for achieving reliable and accurate results.
-
Reversed-Phase UPLC-MS/MS offers a robust, high-throughput solution for general-purpose reaction monitoring, especially when coupled with modern column technologies that mitigate metal interactions.[1][8]
-
HILIC-MS is the method of choice when dealing with highly polar boronic acids that are poorly retained in reversed-phase systems, providing superior separation for these challenging analytes.[2]
-
Derivatization-based LC-MS/MS provides the highest sensitivity and is indispensable for trace-level quantification of residual boronic acids in final products, a critical step in pharmaceutical quality control.[5]
By understanding the principles, advantages, and practical protocols of each method, researchers can confidently select and implement the optimal analytical strategy, gaining deeper insights into their chemical reactions and accelerating the development of new medicines and materials.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. waters.com [waters.com]
- 9. sciex.com [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a compound often utilized in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives and halogenated pyridines, should be treated as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][3]
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste must be conducted in a certified chemical fume hood.[1]
Based on data from structurally similar compounds, this compound is expected to be a hazardous substance.[4][5][6][7] The primary hazards include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5][6]
A summary of recommended PPE is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber. Double gloving may be considered.[1][2] |
| Body Protection | A fully fastened lab coat that provides complete arm coverage.[1][2] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[2] For spills or high-risk procedures where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[1] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, reaction residues, contaminated solvents, and disposable labware (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.[2]
-
This waste stream should be segregated from non-hazardous waste. It is also crucial to separate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal by your institution's waste management provider.[2]
-
-
Containerization:
-
Use a designated, leak-proof, and sealable waste container made from a compatible material (e.g., high-density polyethylene or glass).[2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., "Irritant," "Toxic").[1][2]
-
-
Waste Storage:
-
Decontamination of Glassware:
-
For reusable glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, aiding in its removal.[1] This can be achieved by rinsing with a dilute basic solution (e.g., sodium bicarbonate solution).
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
After the initial decontamination, wash the glassware with an appropriate solvent, followed by a final water rinse. This rinse water should also be collected as hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2][9]
-
Carefully collect the absorbent material and any contaminated debris, placing it into a sealed and labeled hazardous waste container for disposal.[2]
-
Decontaminate the spill area with a suitable solvent and then wash the area thoroughly. All materials used for cleanup should be disposed of as hazardous waste.
-
-
Final Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.pt [fishersci.pt]
- 6. canbipharm.com [canbipharm.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
Essential Safety and Handling Guide for 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on established safety protocols for analogous boronic acid and trifluoromethyl compounds and are intended for use by trained laboratory professionals.
Immediate Safety and Hazard Information
This compound and similar compounds are classified as hazardous substances. Primary exposure routes include inhalation, skin contact, and eye contact. These compounds are typically irritants to the skin, eyes, and respiratory system.[1]
Hazard Identification:
| Hazard Statement | Classification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[2][6] | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][7] | Prevents skin contact and irritation. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[6][7] | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a dust respirator.[6][8] | Prevents inhalation of harmful dust. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial to minimize risk and ensure a safe laboratory environment.
Safe Handling and Operational Workflow
The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Put on all required personal protective equipment (PPE).[9]
-
Ensure a calibrated eyewash station and safety shower are readily accessible.[5][7]
-
Prepare a designated and well-ventilated workspace, preferably within a chemical fume hood.[9]
-
-
Handling:
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][7]
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7]
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention if you feel unwell.[2][7]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
This compound and any materials contaminated with it are classified as hazardous waste.
-
Segregate this waste from non-hazardous materials and other chemical waste streams. Specifically, halogenated organic waste should be collected separately.
-
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]
-
-
Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
For minor spills, avoid generating dust.[8] Carefully sweep or vacuum up the material.
-
Collect the absorbent material and spilled substance and place it in a sealed, labeled hazardous waste container for disposal.[4][8]
-
Decontaminate the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[2][4]
References
- 1. canbipharm.com [canbipharm.com]
- 2. aaronchem.com [aaronchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
